ML171
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGBOHJGWOPYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216525 | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-94-3 | |
| Record name | 2-Acetylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the mechanism of action of ML171
An In-depth Technical Guide to the Mechanism of Action of ML171
Introduction
This compound, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of the NADPH Oxidase 1 (NOX1) enzyme.[1][2][3] It was identified through high-throughput screening as a valuable chemical probe for investigating the physiological and pathophysiological roles of NOX1-derived Reactive Oxygen Species (ROS).[1][4] NOX1 is a member of the NADPH oxidase family, which are membrane-bound enzymes dedicated to generating ROS.[5] NOX1-dependent ROS production is implicated in a variety of cellular processes, including cell signaling, growth, motility, and angiogenesis, and has been linked to diseases such as cancer, hypertension, and inflammation.[1][5] The high selectivity of this compound for NOX1 over other NOX isoforms and ROS-producing enzymes makes it a critical tool for dissecting the specific contributions of NOX1 in complex biological systems.[3][6]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct and selective inhibition of the NOX1 enzyme complex, which blocks its ability to generate superoxide (O₂⁻) and subsequently other reactive oxygen species.[2][7] The inhibitory effect of this compound is reversible and can be overcome by the over-expression of the NOX1 protein in reconstituted cell systems, which strongly suggests that this compound directly targets the NOX1 catalytic subunit.[4][6]
Unlike broad-spectrum flavoprotein inhibitors like Diphenyleneiodonium (DPI), which irreversibly inhibit all NOX isoforms and other flavin-dependent enzymes, this compound exhibits a high degree of selectivity.[1][4] Studies have shown that this compound does not significantly interfere with mitochondrial ROS production or the activity of cytosolic regulators like Rac1 GTPase, further highlighting its specific action on the NOX1 enzyme itself.[3][4]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of this compound have been quantified across various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against NOX1 and significantly weaker activity against other related enzymes.
Table 1: IC₅₀ Values of this compound in Cell-Based Assays
| Target Enzyme | Cell Line / System | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|
| NOX1 | HT29 Human Colon Cancer Cells | 0.129 - 0.156 | [1][3][4] |
| NOX1 | HEK293 (Reconstituted System) | 0.25 | [1][2][6] |
| NOX2 | HEK293 (Reconstituted System) | 3.0 - 5.0 | [3][6] |
| NOX3 | HEK293 (Reconstituted System) | 3.0 | [3][6] |
| NOX4 | HEK293 (Reconstituted System) | 5.0 |[3][6] |
Table 2: IC₅₀ Values for Off-Target Enzymes
| Target Enzyme | Assay Type | IC₅₀ Value (µM) | Reference(s) |
|---|
| Xanthine Oxidase | Biochemical Assay | ~5.0 - 5.5 |[1][3][6] |
Signaling Pathways Modulated by this compound
This compound acts upstream in signaling cascades that are dependent on NOX1-generated ROS. By inhibiting NOX1, this compound effectively dampens these downstream pathways. One well-documented example is the attenuation of the Ras-ERK1/2 signaling pathway, which is often activated by ROS and plays a crucial role in cell proliferation and survival.[8] In disease models, this inhibition of ROS-mediated signaling has been shown to reduce nociceptive sensitization.[8]
Figure 1: this compound inhibits the NOX1-ROS signaling cascade.
Experimental Protocols
The characterization of this compound involved a series of specific cell-based and biochemical assays to determine its potency, selectivity, and mechanism of action.
Screening and Validation Workflow
This compound was identified and validated through a multi-step process beginning with a high-throughput primary screen and followed by several counter-screens and secondary assays to confirm its specific activity against NOX1.
Figure 2: Experimental workflow for the identification of this compound.
HT29 Cell-Based Luminescence Assay (Primary Screen)
-
Objective: To identify inhibitors of NOX1-dependent ROS production in a high-throughput format.
-
Methodology:
-
Human colon cancer HT29 cells, which endogenously express NOX1, are seeded into 384-well plates (4x10⁴ cells/well).[2]
-
Cells are pre-incubated with test compounds (e.g., 10 µM this compound) or controls (DMSO, DPI) for 60 minutes at 37°C.[2]
-
A reagent mixture containing luminol (200 µM final concentration) and horseradish peroxidase (HRP, 0.32 units final concentration) is added to each well.[2]
-
Luminescence, generated by the reaction of luminol with ROS, is immediately quantified using a plate luminometer.[2]
-
Inhibition is calculated relative to DMSO (0% inhibition) and DPI (a known NOX inhibitor, 100% inhibition).[2]
-
HEK293 Reconstituted System Assay (Selectivity Testing)
-
Objective: To determine the selectivity of this compound against different NOX isoforms (NOX1, NOX2, NOX3, NOX4).
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates.[1]
-
Cells are co-transfected with the appropriate expression vectors for each NOX subtype and its required regulatory subunits.[1]
-
After allowing for protein expression, the transfected cells are treated with varying concentrations of this compound.
-
Intracellular ROS production is measured using a chemiluminescence assay employing a luminol probe.[1]
-
Dose-response curves are generated to calculate the IC₅₀ value for each NOX isoform.[1]
-
Invadopodia Formation Assay
-
Objective: To assess the functional effect of this compound on cancer cell invasion.
-
Methodology:
-
DLD1 human colon cancer cells are plated on glass coverslips.[3]
-
After 24 hours, cells are transfected with a vector expressing constitutively active Src tyrosine kinase (SrcYF) to induce invadopodia formation.[3]
-
48 hours post-transfection, cells are treated with 10 µM this compound, DMSO (vehicle), or 10 µM DPI (positive control) for 1 hour.[3]
-
Cells are then fixed, stained for actin and cortactin (markers for invadopodia), and visualized by confocal microscopy to quantify the formation of invadopodia and associated extracellular matrix degradation.[1][3]
-
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of NOX1. Its mechanism of action is centered on the direct inhibition of the NOX1 enzyme, leading to a reduction in ROS generation. This targeted action prevents the activation of downstream ROS-dependent signaling pathways, such as the ERK1/2 cascade, which are involved in cell proliferation and invasion. The extensive quantitative data and detailed experimental protocols available underscore its reliability as a chemical probe. For researchers in cellular biology and drug development, this compound serves as an indispensable tool for elucidating the specific roles of NOX1 in health and disease, offering a pharmacological means to validate NOX1 as a therapeutic target.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NOX1 Inhibitor, this compound [sigmaaldrich.com]
- 7. ML 171 | CAS 6631-94-3 | this compound | Tocris Bioscience [tocris.com]
- 8. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
ML171: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML171, also known as 2-acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1).[1][2][3] Its discovery through high-throughput screening has provided a valuable chemical probe to investigate the physiological and pathological roles of NOX1-dependent reactive oxygen species (ROS) generation.[3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound
The identification of this compound as a selective NOX1 inhibitor was the result of a high-throughput screening (HTS) campaign.[3][5] The primary screen utilized a cell-based luminescence assay to measure the inhibition of NOX1 activity in a human colon cancer cell line.
High-Throughput Screening (HTS) Workflow
The HTS workflow was designed to identify and validate potent and selective inhibitors of NOX1.
References
- 1. CN105461655A - Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials - Google Patents [patents.google.com]
- 2. AID 2664 - Late-stage luminescence-based cell-based dose response assay to identify inhibitors of NADPH oxidase 1 (NOX1): Synthesized analogs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of NOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 3, Assay Rationale and Description - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML171: A Technical Guide to a Selective Nox1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of ML171, a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (Nox1). The information presented herein is intended to support research and development efforts in fields where Nox1-mediated reactive oxygen species (ROS) production plays a critical role.
Chemical Properties and Structure
This compound, chemically known as 2-Acetylphenothiazine, is a cell-permeable compound that has been identified as a highly selective inhibitor of Nox1.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Acetylphenothiazine | |
| Synonyms | This compound, 2-APT | [2][3] |
| Molecular Formula | C₁₄H₁₁NOS | [4] |
| Molecular Weight | 241.31 g/mol | [3][4] |
| CAS Number | 6631-94-3 | [4] |
| SMILES | CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)=O | |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at +4°C | [4] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of NADPH oxidase 1 (Nox1), effectively blocking Nox1-dependent generation of reactive oxygen species (ROS).[2] The inhibitory activity of this compound is highly specific for Nox1, with significantly lower potency against other Nox isoforms and other cellular sources of ROS, such as xanthine oxidase.[3][5] This selectivity makes this compound a valuable tool for studying the specific roles of Nox1 in various physiological and pathological processes.
The inhibitory concentrations of this compound against different enzymes are detailed in the following table.
| Target | Cell Line/System | IC₅₀ | Source |
| Nox1 | HEK293-Nox1 recombinant cell system | 0.25 µM | [2][4] |
| Nox1 | HT29 cells | 0.129 µM - 0.156 µM | [3][5] |
| Nox2 | HEK293 cells | > 3 µM (specifically 5 µM) | [3] |
| Nox3 | HEK293 cells | > 3 µM (specifically 3 µM) | [3] |
| Nox4 | HEK293 cells | > 3 µM (specifically 5 µM) | [3] |
| Xanthine Oxidase | 5.5 µM | [3][5] |
The mechanism of this compound's inhibitory action appears to be reversible, as its effects can be overcome by the overexpression of the Nox1 protein.[1][6] This suggests a direct interaction with the Nox1 enzyme complex. Functionally, this compound has been shown to inhibit SrcYF-induced invadopodia formation in human DLD1 colon cancer cells, highlighting its potential in cancer research.[4]
Signaling Pathway
This compound acts by inhibiting the Nox1 enzyme, which is a key component of a signaling pathway that leads to the production of superoxide and other reactive oxygen species. This pathway is initiated by various upstream signals that lead to the assembly and activation of the Nox1 enzyme complex at the cell membrane. This compound's intervention prevents the transfer of electrons from NADPH to molecular oxygen, thereby blocking ROS generation.
Caption: Mechanism of this compound as a Nox1 inhibitor.
Experimental Protocols
The characterization of this compound's activity and selectivity has been established through various in vitro assays. Below are detailed methodologies for key experiments.
Cell-Based Assay for Nox1-Dependent ROS Generation
This protocol is used to quantify the inhibitory effect of this compound on Nox1-dependent ROS production in a cellular context.
Materials:
-
HEK293 cells stably expressing the components of the Nox1 enzyme complex (Nox1, NoxO1, and NoxA1).
-
HT29 human colon cancer cells (endogenously expressing Nox1).
-
This compound compound.
-
Luminol or Carboxy-H2DCFDA.
-
Horseradish peroxidase (HRP) for luminol-based assays.
-
Cell culture medium and supplements.
-
384-well plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Seed HEK293-Nox1 or HT29 cells into 384-well plates and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined incubation period (e.g., 60 minutes) at 37°C.[2]
-
For luminol-based detection, add a solution containing luminol and HRP to each well.[2]
-
For fluorescence-based detection, load the cells with Carboxy-H2DCFDA.
-
Immediately measure the luminescence or fluorescence signal using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]
- 5. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
ML171: A Selective Inhibitor of NADPH Oxidase 1 (NOX1) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML171, also known as 2-Acetylphenothiazine, has emerged as a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1).[1][2][3] NOX1 is a member of the NOX family of enzymes responsible for the regulated production of reactive oxygen species (ROS).[4] Dysregulation of NOX1-mediated ROS generation has been implicated in a variety of pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, selectivity profile, and its effects on key signaling pathways. Detailed experimental protocols for assays commonly used to characterize NOX1 inhibitors are also provided to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a cell-permeable and reversible inhibitor of NOX1, belonging to the phenothiazine class of compounds.[4][7] It was identified through high-throughput screening as a specific inhibitor of NOX1-dependent ROS production.[4] Its selectivity for NOX1 over other NOX isoforms and other ROS-producing enzymes makes it a valuable tool for elucidating the specific roles of NOX1 in cellular physiology and pathology.[3][8]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Acetylphenothiazine | [2][3] |
| Synonyms | This compound, 2-APT | [2][3] |
| CAS Number | 6631-94-3 | [2][7] |
| Molecular Formula | C₁₄H₁₁NOS | [7] |
| Molecular Weight | 241.31 g/mol | [2][7] |
| Appearance | Yellow to orange solid/powder | [2][7] |
| Solubility | Soluble in DMSO (≥ 64 mg/mL) | [2][9] |
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect by directly targeting the NOX1 enzyme, thereby blocking the generation of superoxide (O₂⁻) and consequently hydrogen peroxide (H₂O₂).[10] The inhibitory effect of this compound can be overcome by the overexpression of the NOX1 protein, suggesting a direct and competitive mechanism of action.[10]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against NOX1 and its selectivity over other NOX isoforms and xanthine oxidase have been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target | Assay System | IC₅₀ (μM) | Reference(s) |
| NOX1 | HT29 cells (endogenous expression) | 0.129 - 0.156 | [1][3] |
| NOX1 | HEK293 cells (reconstituted system) | 0.25 | [2][3][7] |
| NOX2 | HEK293 cells (reconstituted system) | 5 | [3][7] |
| NOX3 | HEK293 cells (reconstituted system) | 3 | [3][7] |
| NOX4 | HEK293 cells (reconstituted system) | 5 | [3][7] |
| Xanthine Oxidase | Cell-free assay | 5.5 | [3][8] |
Role of NOX1 in Signaling Pathways and Modulation by this compound
NOX1-generated ROS act as second messengers in a multitude of signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation.[11][12] this compound, by inhibiting NOX1, can effectively modulate these pathways.
Key Signaling Pathways Involving NOX1
Several key signaling pathways are influenced by NOX1 activity. These include pathways initiated by growth factors like Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF), as well as inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[12][13] Downstream effectors of NOX1 signaling include MAP kinases (e.g., ERK1/2), Src family kinases, and transcription factors like NF-κB.[12][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound as a NOX1 inhibitor.
Cell-Based Assay for NOX1 Activity (Luminol Chemiluminescence)
This assay measures the intracellular production of ROS in a cell line endogenously expressing NOX1, such as the human colon adenocarcinoma cell line HT29.[4][15]
Materials:
-
HT29 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds dissolved in DMSO
-
Luminol
-
Horseradish peroxidase (HRP)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed HT29 cells into a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.[15]
-
Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the growth medium from the cells and add 100 µL of the medium containing the test compounds to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[4]
-
Prepare a detection reagent by mixing luminol (final concentration 100 µM) and HRP (final concentration 20 U/mL) in a suitable buffer.
-
Add 100 µL of the detection reagent to each well.
-
Immediately measure the chemiluminescence using a plate luminometer. Readings should be taken kinetically over a period of 30-60 minutes.
-
The inhibitory effect of the compounds is calculated by comparing the luminescence signal in the treated wells to that of the vehicle control (DMSO).
NOX Isoform Selectivity Assay in a Reconstituted HEK293 Cell System
This assay is used to determine the selectivity of an inhibitor for NOX1 over other NOX isoforms (NOX2, NOX3, NOX4) by transiently overexpressing the components of each NOX complex in HEK293 cells.[10]
Materials:
-
HEK293 cells
-
Expression vectors for NOX1, NOX2, NOX3, NOX4, and their respective regulatory subunits (p22phox, NOXO1, NOXA1, p47phox, p67phox, Rac1)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete growth medium
-
This compound and other test compounds
-
Luminol and HRP
-
96-well plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in 96-well plates.
-
On the following day, co-transfect the cells with the appropriate expression vectors for each NOX isoform and its regulatory subunits using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
Treat the transfected cells with various concentrations of this compound or control compounds for 1 hour.
-
Measure ROS production using the luminol/HRP-based chemiluminescence assay as described in section 4.1.
-
Determine the IC₅₀ values for each NOX isoform to assess the selectivity of the inhibitor.
Applications in Research and Drug Development
The high selectivity of this compound for NOX1 makes it an invaluable research tool for dissecting the specific contributions of this enzyme to various physiological and pathological processes.
-
Cancer Research: this compound has been shown to inhibit the formation of invadopodia in colon cancer cells, highlighting the role of NOX1 in cancer cell invasion and metastasis.[1][4][10]
-
Inflammatory Diseases: Given the involvement of NOX1 in inflammatory signaling, this compound can be used to investigate the therapeutic potential of NOX1 inhibition in conditions like inflammatory bowel disease.[16]
-
Cardiovascular Disease: NOX1 is implicated in pathologies such as hypertension and atherosclerosis.[4] this compound provides a means to explore the effects of selective NOX1 inhibition in these conditions.
-
Neurodegenerative Disorders: Emerging evidence suggests a role for NOX1 in neurological disorders, and this compound can be a useful probe to study these mechanisms.[4]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOX1. Its favorable pharmacological profile makes it an essential tool for researchers in academia and industry. The detailed experimental protocols provided in this guide are intended to facilitate the consistent and reliable use of this compound in studying the multifaceted roles of NOX1 in health and disease, and to aid in the development of novel therapeutics targeting this important enzyme.
References
- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upstream Regulators and Downstream Effectors of NADPH Oxidases as Novel Therapeutic Targets for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hek293.com [hek293.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. High-Throughput Screening of NOX Inhibitors | Springer Nature Experiments [experiments.springernature.com]
ML171: A Technical Guide to its Role in Blocking ROS Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ML171 (also known as 2-Acetylphenothiazine or 2-APT), a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1). It details the mechanism of action, inhibitory efficacy, experimental methodologies, and the role of this compound in dissecting the signaling pathways governed by NOX1-dependent Reactive Oxygen Species (ROS) generation.
Introduction: The Significance of NOX1 Inhibition
The NADPH Oxidase (NOX) family of enzymes are primary producers of ROS, which act as critical second messengers in a myriad of physiological and pathological processes.[1][2] The NOX1 isoform, in particular, has been implicated in cell signaling, growth, angiogenesis, and blood pressure regulation.[3][4] Dysregulation of NOX1-dependent ROS production is linked to diseases including cancer, atherosclerosis, hypertension, and neuroinflammatory disorders.[4][5]
This compound emerged from high-throughput screening as a nanomolar, cell-permeable, and highly selective inhibitor of NOX1.[1][6] Its specificity distinguishes it from pan-NOX inhibitors like Diphenyleneiodonium (DPI), providing a refined tool for investigating the precise functions of NOX1.[6][7] This guide explores the core function of this compound: its ability to block NOX1-mediated ROS generation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by specifically targeting the NOX1 enzyme.[6][8] The NOX1 enzymatic complex requires the assembly of a membrane-bound catalytic subunit (NOX1) and p22phox, along with cytosolic regulatory subunits NOXO1 (organizer) and NOXA1 (activator), and the small GTPase Rac1.[2][9]
Studies have shown that the inhibitory effect of this compound on ROS generation can be surmounted by the increasing overexpression of the NOX1 protein itself.[6][8] However, increasing the expression of the regulatory subunits NOXA1 or NOXO1 does not rescue ROS production in the presence of this compound.[6][8] This strongly suggests that this compound directly interferes with the NOX1 catalytic subunit, rather than its activators or organizers.[8]
Caption: NOX1 Activation Pathway and this compound Inhibition Point.
Quantitative Data: Inhibitory Potency and Selectivity
This compound demonstrates high potency for NOX1 with significant selectivity over other NOX isoforms and alternative cellular sources of ROS.
Table 1: IC50 Values of this compound Against NOX Isoforms and Other Enzymes
| Target Enzyme | IC50 Value (μM) | Assay System | Reference(s) |
|---|---|---|---|
| NOX1 | 0.25 | Recombinant HEK293 cells | [3][10] |
| NOX2 | >10 | Human Neutrophils | [6][7] |
| NOX2 | 5 | Recombinant HEK293 cells | [10] |
| NOX3 | 3 | Recombinant HEK293 cells | [7][10] |
| NOX4 | 5 | Recombinant HEK293 cells | [7][10] |
| Xanthine Oxidase | 5.5 | Recombinant HEK293 cells |[7][10] |
Table 2: Cell-Based IC50 Values of this compound
| Cell Line | IC50 Value (μM) | Assay Notes | Reference(s) |
|---|---|---|---|
| HT29 (Human Colon Cancer) | 0.129 | Endogenous NOX1 expression | [3][8][10] |
| HEK293-NOX1 | 0.25 | Reconstituted NOX1 system |[3][7] |
The data clearly indicates that this compound is a nanomolar inhibitor of NOX1, with selectivity of at least 12-fold over NOX3 and 20-fold over NOX2 and NOX4 in comparable recombinant systems.[7][10]
Experimental Protocols
Precise measurement of ROS is critical for evaluating inhibitor efficacy. The following are detailed methodologies for key experiments cited in the characterization of this compound.
This assay is widely used to measure extracellular and intracellular ROS production.
-
Cell Culture: Plate cells (e.g., HT29) in a 384-well white, clear-bottom plate and culture until they reach the desired confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (or DMSO as a vehicle control and DPI as a positive control) for 1 hour at 37°C.[6] A typical final concentration for library compounds is 10 μM.[3]
-
Reagent Preparation: Prepare a mixture containing luminol (final concentration 200 μM) and horseradish peroxidase (HRP, final concentration 0.32 units).[3]
-
Measurement: Add the luminol/HRP mixture to each well.[3]
-
Data Acquisition: Immediately quantify luminescence using a 384-well plate luminometer.[3] Reduced luminescence in this compound-treated wells compared to DMSO control indicates inhibition of ROS production.[3]
This method uses a cell-permeant fluorescent probe to detect intracellular ROS.
-
Cell Culture: Grow cells on glass coverslips or in appropriate culture plates.
-
Inhibitor Treatment: Incubate cells with this compound or controls for a specified period (e.g., 1 hour).[10]
-
Probe Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA) at a final concentration of 100 μM for 30-60 minutes in the dark at 37°C.[11]
-
ROS Induction (Optional): If basal ROS levels are low, stimulate cells with an appropriate agonist (e.g., 5 μM fMLP for neutrophils).[6]
-
Data Acquisition: After washing to remove excess probe, measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader, flow cytometer, or confocal microscope (Excitation: ~490 nm, Emission: ~519 nm).[11]
Caption: Experimental Workflow for Testing this compound via Chemiluminescence.
Role in Blocking Downstream Signaling
NOX1-generated ROS are not simply byproducts of metabolism; they are key signaling molecules that can modulate downstream pathways through the oxidative modification of proteins like kinases and phosphatases. This compound is instrumental in verifying the role of NOX1 in these cascades.
Cancer Invasion: In colon cancer cells, NOX1-derived ROS are necessary for the formation of invadopodia, which are actin-rich structures that degrade the extracellular matrix (ECM), facilitating cell invasion.[1][6] this compound has been shown to block the formation of these functional invadopodia, highlighting its potential as an anti-invasive agent.[1][10]
Inflammatory Pain: In models of inflammatory pain, ROS contribute to nociceptive sensitization.[12] this compound administration can reverse the increased levels of ROS and phosphorylated ERK1/2 (pERK1/2) in the dorsal root ganglion and spinal dorsal horn, thereby reducing the pain response.[12] This demonstrates that this compound attenuates pain by inhibiting the NOX1-ROS-ERK1/2 signaling axis.[12]
Caption: this compound Blocks the NOX1-ROS-ERK1/2 Pain Signaling Pathway.
Conclusion
This compound is a powerful and selective chemical probe for the study of NOX1 biology. Its ability to potently block NOX1-dependent ROS generation with high specificity allows researchers to dissect the role of this enzyme in complex signaling networks. The quantitative data underscores its potency, and the detailed protocols provide a framework for its application in research settings. By inhibiting downstream signaling pathways involved in cancer and pain, this compound not only serves as an invaluable research tool but also represents a promising starting point for the development of therapeutic agents targeting diseases driven by oxidative stress.[1][12]
References
- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX Dependent ROS Generation and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 12. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on ML171 and NOX1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on ML171, a potent and selective inhibitor of NADPH Oxidase 1 (NOX1). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative data, experimental protocols, and signaling pathways associated with this compound and its target, NOX1.
Quantitative Data Summary
This compound has been identified as a highly selective, cell-permeable, and reversible inhibitor of NOX1.[1] Its potency and selectivity have been quantified across various cell-based assays. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against NOX1 and other related enzymes.
| Target Enzyme | Cell Line/Assay System | IC50 Value (µM) | Reference |
| NOX1 | HT29 cells | 0.129 | [1][2][3] |
| NOX1 | HEK293 cells (recombinant) | 0.25 | [1][2][3][4][5] |
| NOX2 | HEK293 cells | 5 | [1][2] |
| NOX3 | HEK293 cells | 3 | [1][2] |
| NOX4 | HEK293 cells | 5 | [1][2] |
| Xanthine Oxidase | In vitro | 5.5 | [1][2] |
This compound demonstrates a significant selectivity for NOX1, with IC50 values in the nanomolar range for this isoform, while exhibiting much lower potency against other NOX family members and xanthine oxidase.[1][2] This selectivity makes this compound a valuable tool for studying the specific roles of NOX1 in various physiological and pathological processes.
Experimental Protocols
The characterization of this compound as a NOX1 inhibitor has been established through a series of key experiments. The methodologies for these assays are detailed below to facilitate reproducibility and further investigation.
1. Cell-Based Assays for NOX1 Activity
-
Objective: To determine the potency of this compound in inhibiting NOX1-dependent Reactive Oxygen Species (ROS) production in a cellular context.
-
Cell Lines:
-
HT29 Human Colon Cancer Cells: These cells endogenously express NOX1 and are a well-established model for studying NOX1 activity.[2][3]
-
HEK293 Cells: These cells are transfected to express the components of the NOX1 enzyme complex (NOX1, NOXO1, and NOXA1) and a constitutively active form of Rac1 (Rac1-Q61L), providing a reconstituted system for specific analysis of NOX1 activity.[6][7]
-
-
Protocol:
-
Cells are seeded in appropriate multi-well plates and cultured to a suitable confluency.
-
For HEK293 cells, transfection with the necessary plasmids is performed 16-24 hours prior to the assay.[6][7]
-
Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified incubation period (typically 1 hour).[2][6]
-
ROS production is subsequently measured using a detection reagent.
-
2. Measurement of Reactive Oxygen Species (ROS) Production
Two primary methods have been employed to quantify NOX1-dependent ROS generation:
-
Chemiluminescence Assay:
-
Principle: This method utilizes luminol as a probe, which in the presence of horseradish peroxidase (HRP), reacts with ROS (specifically superoxide) to produce a light signal that is proportional to the amount of ROS generated.[3][7]
-
Procedure:
-
Following incubation with this compound, a solution containing luminol and HRP is added to each well.[3][7]
-
The plate is incubated for a short period (e.g., 10 minutes) at 37°C.[7]
-
Luminescence is immediately quantified using a plate luminometer.[3][7]
-
Inhibition of NOX1 activity by this compound results in a reduced luminescence signal.[3]
-
-
-
Fluorescent Probe Assay (Carboxy-H2DCFDA):
-
Principle: Carboxy-H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.
-
Procedure:
-
After treatment with this compound, cells are loaded with Carboxy-H2DCFDA.
-
The fluorescence intensity is measured using a fluorescence plate reader or by flow cytometry. A decrease in fluorescence indicates inhibition of ROS production.[3]
-
-
3. Invadopodia Formation Assay
-
Objective: To assess the functional consequence of NOX1 inhibition by this compound on cancer cell invasion.
-
Protocol:
-
DLD1 cells are plated on glass coverslips coated with an extracellular matrix (ECM) component.
-
Cells are transfected with a constitutively active Src mutant (SrcYF) to induce invadopodia formation.[2]
-
48 hours post-transfection, cells are treated with this compound (e.g., 10 µM) for 1 hour.[2]
-
Cells are then fixed, stained for F-actin and cortactin (markers for invadopodia), and visualized by confocal microscopy to assess the formation of ECM-degrading invadopodia.[2]
-
Signaling Pathways and Mechanisms
NOX1 Activation and Signaling
NOX1 is a multi-subunit enzyme complex that, upon activation, generates superoxide by transferring electrons from NADPH to molecular oxygen.[8][9] The activation of NOX1 is a tightly regulated process involving the assembly of cytosolic regulatory subunits with the catalytic subunit at the cell membrane.
Caption: NOX1 Activation Signaling Pathway
Mechanism of this compound Inhibition
This compound acts as a direct inhibitor of the NOX1 enzyme. Studies have shown that its inhibitory effect can be overcome by the overexpression of the NOX1 protein itself, but not by the overexpression of its regulatory subunits, NoxA1 or NoxO1.[6] This suggests that this compound likely targets the NOX1 catalytic subunit directly.
Caption: Mechanism of NOX1 Inhibition by this compound
Experimental Workflow for Evaluating this compound
The process of identifying and characterizing this compound as a NOX1 inhibitor followed a logical experimental workflow, starting from high-throughput screening and progressing to specific validation assays.
Caption: Experimental Workflow for this compound Evaluation
References
- 1. NOX1 Inhibitor, this compound The NOX1 Inhibitor, this compound, also referenced under CAS 6631-94-3, controls the biological activity of NOX1. | 6631-94-3 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
- 9. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of ML171 in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary research on ML171, a potent and selective inhibitor of NADPH oxidase 1 (NOX1), and its implications for cancer therapy. By targeting NOX1-dependent reactive oxygen species (ROS) production, this compound presents a promising avenue for inhibiting cancer cell invasion and proliferation. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound against various NADPH oxidase (NOX) isoforms and other ROS-producing enzymes.
Table 1: Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| NOX1 | HEK293 cell-based assay | 129–156 nM | [1] |
| NOX1 | HEK293-Nox1 confirmatory assay | 0.25 µM | [2][3] |
| NOX2 | HEK293 cell-based assay | 5 µM | [2] |
| NOX3 | HEK293 cell-based assay | 3 µM | [2] |
| NOX4 | HEK293 cell-based assay | 5 µM | [2] |
| Xanthine Oxidase | HEK293 cell-based assay | 5.5 µM | [2] |
Table 2: Effect of this compound on ROS Generation in a Colon Cancer Cell Line
| Cell Line | Assay | IC50 Value | Reference |
| HT29 (Human Colon Cancer) | Chemiluminescence (CL) assay | 0.129 µM | [4][5] |
Key Experimental Protocols
This section details the methodologies employed in the preliminary studies of this compound.
Cell-Based Assay for NOX1 Inhibition
This protocol was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against NOX1.
-
Cell Line: Human Embryonic Kidney (HEK293) cells reconstituted with the necessary components for NOX1-dependent ROS generation.[4]
-
Procedure:
-
HEK293 cells engineered to express NOX1 are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound.
-
ROS generation is induced.
-
ROS levels are quantified using a suitable detection method, such as a luminol-based chemiluminescence assay.[3][4]
-
The IC50 value is calculated from the dose-response curve.
-
ROS Generation Assay in Cancer Cells
This protocol measures the ability of this compound to inhibit ROS production in a human colon cancer cell line.
-
Cell Line: HT29 human colon cancer cells, which endogenously express NOX1.[4]
-
Procedure:
-
HT29 cells are seeded in a 384-well plate at a density of 4 x 10^4 cells per well in a final volume of 30 µL.[3]
-
Cells are treated with this compound (final concentration, for instance, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[3]
-
A mixture containing luminol (final concentration 200 µM) and horseradish peroxidase (HRP, final concentration 0.32 units) is added to each well.[3]
-
Luminescence is immediately quantified using a plate luminometer to determine the rate of ROS generation.[3]
-
Alternatively, ROS production can be measured by carboxy-H2-DCFDA staining.[4][5]
-
Invadopodia Formation Assay
This assay assesses the impact of this compound on the formation of invadopodia, which are cellular structures critical for cancer cell invasion.
-
Cell Line: DLD1 human colon cancer cells.[2]
-
Procedure:
-
DLD1 cells are plated on glass coverslips.
-
After 24 hours, cells are transfected with a vector to induce invadopodia formation (e.g., active SrcYF).[2]
-
48 hours post-transfection, cells are treated with this compound (e.g., 10 µM) for 1 hour.[2]
-
Cells are then fixed, stained, and visualized by confocal microscopy to assess the formation of invadopodia and degradation of the extracellular matrix.[2]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound in cancer.
Caption: Mechanism of this compound in inhibiting cancer cell invasion.
Caption: A generalized workflow for in vitro studies of this compound.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Selective Nox1 Inhibitor ML171: A Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML171, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH oxidase 1 (Nox1).[1][2] The NADPH oxidase (Nox) family of enzymes are key producers of reactive oxygen species (ROS) in a variety of cell types.[2] These ROS play crucial roles in both physiological and pathological processes, acting as signaling molecules in pathways that regulate cell growth, inflammation, and apoptosis. Dysregulation of Nox activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This compound's high selectivity for Nox1 over other Nox isoforms and other ROS-producing enzymes makes it a valuable tool for dissecting the specific roles of Nox1-derived ROS in cellular signaling. This technical guide provides an in-depth overview of the effects of this compound on cellular signaling pathways, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the pathways and workflows involved.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits a high degree of selectivity for Nox1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Nox isoforms and other ROS-producing enzymes, compiled from multiple cell-based assays. This quantitative data highlights the specificity of this compound, enabling researchers to confidently attribute observed effects to the inhibition of Nox1.
| Target Enzyme | Cell Line/System | IC50 Value (µM) | Reference |
| Nox1 | HT29 | 0.129 | [1] |
| Nox1 | HEK293 (recombinant) | 0.25 | [1] |
| Nox2 | HEK293 (recombinant) | 5.0 | [1] |
| Nox2 | Cell-free system | >10 | [3] |
| Nox3 | HEK293 (recombinant) | 3.0 | [1] |
| Nox4 | HEK293 (recombinant) | 5.0 | [1] |
| Xanthine Oxidase | Cell-based assay | 5.5 | [1] |
Core Signaling Pathway Affected by this compound
The primary mechanism of action of this compound is the direct inhibition of the Nox1 enzyme, leading to a reduction in the production of superoxide (O2•−) and consequently other reactive oxygen species (ROS). This interruption of ROS generation has significant downstream effects on multiple signaling cascades that are sensitive to the cellular redox state.
Figure 1: Core mechanism of this compound action.
Downstream Signaling Cascades Modulated by this compound
By reducing Nox1-dependent ROS production, this compound influences several critical downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. ROS are known to be potent activators of this pathway. By inhibiting Nox1-mediated ROS generation, this compound can effectively attenuate the phosphorylation and activation of key kinases in this cascade, such as ERK1/2.[4][5]
Figure 2: this compound's effect on the MAPK/ERK pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity. ROS can activate this pathway by promoting the degradation of the inhibitory IκB proteins, which allows the NF-κB transcription factors to translocate to the nucleus and initiate gene transcription. This compound, by reducing ROS levels, can prevent IκB degradation and subsequent NF-κB activation.[6]
Figure 3: this compound's impact on NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular signaling.
Measurement of ROS Production (Luminol-Based Chemiluminescence Assay)
This protocol is adapted for use with HT29 cells, which endogenously express Nox1.
Materials:
-
HT29 cells
-
This compound
-
Luminol
-
Horseradish Peroxidase (HRP)
-
Phosphate Buffered Saline (PBS)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT29 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
This compound Treatment: The following day, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for 1 hour at 37°C.
-
Reagent Preparation: Prepare a working solution of luminol (final concentration 50-100 µM) and HRP (final concentration 0.1-0.2 U/mL) in PBS.
-
Chemiluminescence Measurement: Add the luminol/HRP working solution to each well. Immediately place the plate in a luminometer pre-warmed to 37°C and measure luminescence at regular intervals (e.g., every 2 minutes) for a period of 30-60 minutes.
-
Data Analysis: The rate of chemiluminescence is proportional to the rate of ROS production. Plot the luminescence signal over time for each treatment condition. The inhibitory effect of this compound can be quantified by comparing the signal from treated wells to the vehicle control.
Figure 4: Workflow for ROS production assay.
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates.
Materials:
-
Cells of interest (e.g., HT29, HEK293)
-
This compound
-
Stimulant (e.g., growth factor, if required to induce ERK phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound or vehicle for the specified time. If necessary, stimulate with an appropriate agonist to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature the proteins by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.
Figure 5: Western blot workflow for p-ERK analysis.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines the visualization and quantification of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.
Materials:
-
Cells of interest cultured on coverslips
-
This compound
-
Stimulant to induce NF-κB activation (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture cells on coverslips. Treat with this compound or vehicle, followed by stimulation with an NF-κB activator for the appropriate time.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA. Permeabilize the cells with permeabilization buffer.
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The translocation of NF-κB is observed as an increase in the fluorescence signal of the p65 subunit within the DAPI-stained nucleus. Quantification can be performed by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.[11][12]
Figure 6: Workflow for NF-κB immunofluorescence assay.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the roles of Nox1-derived ROS in cellular signaling. Its ability to potently inhibit Nox1 with minimal off-target effects allows for the precise dissection of downstream pathways, including the MAPK/ERK and NF-κB cascades. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of redox signaling in health and disease. The continued use of this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of Nox1 and may pave the way for the development of novel therapeutic strategies targeting this key enzyme.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOX1 Inhibition Attenuates Kidney Ischemia-Reperfusion Injury via Inhibition of ROS-Mediated ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Sample Preparation Protocol [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Selectivity Profile of ML171: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ML171, a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1). This compound, also known as 2-Acetylphenothiazine (2-APT), has emerged as a critical tool for investigating the physiological and pathological roles of NOX1-derived reactive oxygen species (ROS). This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound exhibits significant selectivity for NOX1 over other ROS-producing enzymes, including other members of the NOX family and xanthine oxidase. The following tables summarize the inhibitory potency of this compound as determined by various cell-based assays.
Table 1: Inhibitory Activity of this compound against Human NOX Isoforms and Xanthine Oxidase
| Target Enzyme | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| NOX1 | HT29 | Chemiluminescence | 0.129 | [1][2][3] |
| NOX1 | HEK293 (reconstituted) | Chemiluminescence | 0.25 | [1][2][4] |
| NOX2 | HEK293 (reconstituted) | Chemiluminescence | 5 | [2] |
| NOX3 | HEK293 (reconstituted) | Chemiluminescence | 3 | [2] |
| NOX4 | HEK293 (reconstituted) | Chemiluminescence | 5 | [2] |
| Xanthine Oxidase | - | Biochemical Assay | 5.5 | [2] |
Table 2: Comparison of this compound with the General NOX Inhibitor DPI
| Compound | Target | IC50 (µM) | Notes |
| This compound | NOX1 | 0.129 - 0.25 | Highly selective for NOX1 |
| Diphenyleneiodonium (DPI) | Pan-NOX, other flavoenzymes | Broad | Non-selective, irreversible inhibitor |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the selectivity profile of this compound.
Cell-Based High-Throughput Screening for NOX1 Inhibitors
The initial identification of this compound as a NOX1 inhibitor was achieved through a high-throughput screening (HTS) campaign.
-
Objective: To identify small-molecule inhibitors of NOX1-dependent ROS production.
-
Cell Line: Human colon adenocarcinoma HT29 cells, which endogenously express NOX1 as the primary NOX isoform.
-
Assay Principle: A luminol-based chemiluminescence assay was used to measure intracellular ROS levels. In the presence of horseradish peroxidase (HRP), luminol reacts with ROS to produce a light signal that is proportional to the level of ROS.
-
Protocol:
-
HT29 cells were seeded in 384-well plates at a density of 4 x 10^4 cells per well in a final volume of 30 µL.
-
Cells were treated with library compounds (including this compound), DMSO (vehicle control), or Diphenyleneiodonium (DPI, positive control) at a final concentration of 10 µM for 60 minutes at 37°C.
-
A 20 µL mixture containing luminol (final concentration 200 µM) and HRP (final concentration 0.32 units) was added to each well.
-
Luminescence was immediately quantified using a 384-well plate luminometer. A decrease in luminescence indicated inhibition of ROS production.
-
Counterscreening Assays
To eliminate false positives from the primary screen, a series of counterscreening assays were performed.
-
Luminol Interference Assay: To identify compounds that directly inhibit the luminol-peroxide reaction, a biochemical assay was conducted. Compounds were incubated with hydrogen peroxide (H₂O₂), HRP, and luminol. A decrease in luminescence in this cell-free system indicated direct interference with the detection chemistry.
-
Cytotoxicity Assay: To rule out compounds that inhibit ROS production by inducing cell death, a cytotoxicity assay was performed. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Selectivity Profiling in Reconstituted HEK293 Cell Systems
To determine the selectivity of this compound against different NOX isoforms, reconstituted cell-based assays were employed.
-
Objective: To quantify the inhibitory activity of this compound against NOX1, NOX2, NOX3, and NOX4.
-
Cell Line: Human Embryonic Kidney (HEK293) cells, which have low endogenous NOX expression.
-
Protocol:
-
HEK293 cells were transiently co-transfected with expression vectors for the respective NOX isoform (NOX1, NOX2, NOX3, or NOX4) and their required regulatory subunits (e.g., NOXO1 and NOXA1 for NOX1).
-
16 hours post-transfection, cells were harvested and seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound for 1 hour at 37°C.
-
ROS production was measured using the luminol-based chemiluminescence assay as described in section 2.1.
-
IC50 values were calculated from the dose-response curves.
-
Carboxy-H2DCFDA Staining for ROS Detection
An alternative method to validate the inhibitory effect of this compound on ROS production was employed using the fluorescent probe carboxy-H2DCFDA.
-
Objective: To confirm the inhibition of intracellular ROS by this compound using a fluorescence-based method.
-
Principle: Carboxy-H2DCFDA is a cell-permeable probe that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cells (e.g., HT29) were seeded in a suitable format (e.g., 96-well plate or on coverslips).
-
Cells were loaded with 10 µM carboxy-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
The loading medium was removed, and cells were washed with phosphate-buffered saline (PBS).
-
Cells were then treated with this compound or control compounds for the desired time.
-
The fluorescence intensity was measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
Invadopodia Formation Assay
The functional consequence of NOX1 inhibition by this compound was assessed by its effect on the formation of invadopodia, which are actin-rich protrusions involved in cancer cell invasion.
-
Objective: To determine if this compound can inhibit the formation of functional invadopodia in colon cancer cells.
-
Cell Line: Human colon cancer DLD1 cells.
-
Protocol:
-
DLD1 cells were plated on glass coverslips.
-
After 24 hours, cells were transfected with a constitutively active form of the tyrosine kinase Src (SrcYF) to induce invadopodia formation.
-
48 hours post-transfection, cells were treated with 10 µM this compound, DMSO (vehicle control), or 10 µM DPI for 1 hour.
-
Cells were then fixed, permeabilized, and stained for F-actin using Alexa Fluor 568-phalloidin and for the invadopodia marker cortactin using a specific antibody.
-
The formation of invadopodia was visualized and quantified by confocal microscopy.
-
Visualizations
The following diagrams illustrate key concepts related to the selectivity and mechanism of action of this compound.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ML171, a Selective NOX1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ML171, a potent and selective inhibitor of NADPH oxidase 1 (NOX1). The following sections detail established protocols, dosage information from various murine studies, and the underlying signaling pathways affected by this compound, offering a valuable resource for designing and executing in vivo experiments.
Summary of In Vivo Study Protocols and Dosages
This compound has been utilized in several in vivo mouse models to investigate its therapeutic potential in various diseases. The administration protocols and dosages have varied depending on the study's objective, ranging from single-dose toxicity assessments to chronic administration for efficacy studies. The following table summarizes the key quantitative data from these studies.
| Animal Model | Dosing Regimen | Route of Administration | Vehicle | Study Duration | Key Findings |
| ICR Mice | Single dose of 125, 250, and 500 mg/kg | Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, and 5% Tween-80 in physiological saline | 14 days | Lethal dose (LD) was 500 mg/kg. The safe single dose was determined to be 250 mg/kg or less, with 125 mg/kg showing no significant abnormalities.[1][2] |
| NOD Mice | 30 mg/kg daily | Intraperitoneal (IP) Injection | PEG200:Cremaphore EL; Ethanol; ddH2O (7:1:1:1) | 4 weeks | Reduced conversion to diabetes. The half-life of this compound was 2.58 hours following a 30 mg/kg IP bolus.[3] |
| ICR Mice | 60 mg/kg | Intraperitoneal (IP) Injection | Not specified | Preclinical study | Well-tolerated without any adverse events.[1] |
| Mice | Not specified | Not specified | Not specified | Not specified | Attenuated formalin-induced nociceptive sensitization.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating or adapting these protocols for future research.
Single-Dose Toxicity Study in ICR Mice
This protocol is based on a study designed to determine the safety and lethal dose of a single intraperitoneal injection of this compound.[1][2]
1. Animal Model and Acclimatization:
- Species: Institute of Cancer Research (ICR) mice, 6 weeks old.[1][2]
- Sex: Both male and female mice should be used.[1][2]
- Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions to allow them to adapt to the new environment.[1][2]
2. Group Allocation:
- Divide the mice into at least five groups (n=5 per sex per group):
- Group 1: Negative Control (untreated).[1][2]
- Group 2: Vehicle Control.[1][2]
- Group 3: 125 mg/kg this compound.[1][2]
- Group 4: 250 mg/kg this compound.[1][2]
- Group 5: 500 mg/kg this compound.[1][2]
3. Preparation and Administration of this compound:
- Vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 5% Tween-80 in physiological saline.
- This compound Solution: Dissolve this compound in the vehicle to achieve the desired concentrations for injection. Prepare fresh on the day of administration.
- Administration: Administer a single dose of the this compound solution or vehicle via intraperitoneal (IP) injection.[1][2]
4. Observation and Data Collection:
- Mortality and General Condition: Observe the animals for mortality and any signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-injection) on the first day and daily thereafter for 14 days.[1][2]
- Body Weight: Measure and record the body weight of each mouse before administration and at specified time points (e.g., days 4, 8, and 15) throughout the study.[1][2]
5. Histopathology:
- At the end of the 14-day observation period, euthanize the surviving mice.[1][2]
- Perform a gross necropsy and collect major organs for histopathological examination to assess any tissue damage or abnormalities.[1][2] At doses of 250 and 500 mg/kg, thickening of the anterior lobe edge of the liver and adhesions between the liver and adjacent organs were observed, along with hypertrophy of centrilobular hepatocytes and inflammatory cell infiltration.[1][2]
Chronic Dosing in a Diabetes Mouse Model
This protocol is adapted from a study investigating the effect of this compound on the development of diabetes in Non-Obese Diabetic (NOD) mice.[3]
1. Animal Model:
- Species: Non-Obese Diabetic (NOD) mice.[3]
2. Dosing Regimen:
- Dosage: 30 mg/kg of this compound.[3]
- Frequency: Administer daily.[3]
- Duration: Treat for four consecutive weeks.[3]
- Route: Intraperitoneal (IP) injection.[3]
3. Preparation of this compound:
- Vehicle: Prepare a vehicle solution of PEG200, Cremophor EL, ethanol, and double-distilled water in a 7:1:1:1 ratio.[3]
- This compound Solution: Dissolve this compound in the vehicle to the final concentration.
4. Monitoring:
- Monitor the mice for the onset of diabetes by measuring blood glucose levels regularly.
- At the end of the study, tissues can be collected for histological analysis.
Signaling Pathways and Experimental Workflows
This compound exerts its effects primarily through the inhibition of NOX1, which in turn modulates downstream signaling pathways, particularly those mediated by reactive oxygen species (ROS).
NOX1 Signaling Pathway Inhibited by this compound
The following diagram illustrates the signaling cascade initiated by various stimuli that activate NOX1 and the subsequent downstream effects that are inhibited by this compound. This compound blocks the production of superoxide (O2•-) and consequently hydrogen peroxide (H2O2), leading to the attenuation of ROS-mediated signaling.
Caption: this compound inhibits NOX1, blocking ROS production and downstream signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo efficacy study with this compound in a disease model.
Caption: General workflow for an in vivo efficacy study using this compound.
References
- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay for Screening Nox1 Inhibitors using ML171
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The NADPH oxidase (Nox) family of enzymes are primary sources of regulated ROS production. Among the seven members of the Nox family, Nox1 has emerged as a significant player in various diseases, including cancer, atherosclerosis, hypertension, and inflammatory disorders.[1] Its role in cell signaling, growth, angiogenesis, and motility makes it a compelling therapeutic target.[2]
ML171 (also known as 2-Acetylphenothiazine or 2-APT) is a potent and highly selective small-molecule inhibitor of Nox1.[2][3] It effectively blocks Nox1-dependent ROS generation with minimal effects on other Nox isoforms (Nox2, Nox3, Nox4) and other cellular ROS sources like xanthine oxidase.[1][3] This selectivity makes this compound an invaluable chemical probe for investigating the physiological and pathological roles of Nox1 and a promising starting point for the development of novel therapeutics.
These application notes provide a detailed protocol for a cell-based assay to screen for and characterize inhibitors of Nox1 using this compound as a reference compound. The protocol is based on a chemiluminescence assay that measures intracellular ROS levels in a human colon cancer cell line, HT29, which endogenously expresses high levels of Nox1.[1]
Signaling Pathway
Nox1 can be activated by a variety of extracellular stimuli, including growth factors and agonists like angiotensin II, which bind to their respective receptor tyrosine kinases (RTKs).[4] This activation leads to the production of superoxide (O₂⁻), which is then converted to other ROS, such as hydrogen peroxide (H₂O₂). These ROS act as second messengers, modulating downstream signaling cascades like the MAPK and PI3K pathways by inactivating protein tyrosine phosphatases (PTPs).[4][5] This signaling ultimately influences cellular processes such as proliferation, differentiation, migration, and apoptosis.[4][5]
Data Presentation
The potency of this compound as a Nox1 inhibitor has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HT29 | Chemiluminescence | 129 - 156 | [1] |
| This compound | HEK293 (Nox1 reconstituted) | Chemiluminescence | 250 | [1][2] |
| This compound | DLD1 (human colon cancer) | Invadopodia Formation | ~10,000 (10 µM) | [3] |
Experimental Protocols
This section provides a detailed methodology for a cell-based chemiluminescence assay to measure Nox1 activity and its inhibition by test compounds.
Materials and Reagents
-
Cell Line: HT29 human colon cancer cells (ATCC® HTB-38™)
-
Culture Medium: McCoy's 5A Medium Modified (e.g., Gibco™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS)
-
Test Compound: this compound (Tocris, Selleck Chemicals, etc.)
-
Control Inhibitor: Diphenyleneiodonium (DPI)
-
Detection Reagents:
-
Luminol
-
Horseradish Peroxidase (HRP)
-
-
Assay Plates: 384-well white, solid-bottom tissue culture-treated microplates
-
Other: DMSO (cell culture grade), CellTiter-Glo® Luminescent Cell Viability Assay (optional, for cytotoxicity testing)
Experimental Workflow
Detailed Protocol
-
Cell Culture:
-
Culture HT29 cells in T-75 flasks with McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
-
Assay Preparation:
-
On the day of the assay, harvest HT29 cells using trypsin-EDTA.
-
Resuspend the cells in HBSS and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁶ cells/mL in HBSS.
-
-
Assay Procedure:
-
Dispense 20 µL of the cell suspension (50,000 cells) into each well of a 384-well white microplate.
-
Using an automated liquid handler or a multichannel pipette, add 50 nL of test compounds (dissolved in DMSO) to the appropriate wells. For controls, add 50 nL of DMSO (vehicle control) or a known inhibitor like DPI (positive control, e.g., 10 µM final concentration). This compound should be tested in a dose-response format (e.g., 7-point dilution series starting at 10 µM).
-
Incubate the plate for 1 hour at 37°C.
-
Prepare the detection reagent by mixing luminol and HRP in HBSS. The final concentration in the well should be approximately 100 µM luminol and 0.16 units/mL HRP.
-
Add 20 µL of the detection reagent mixture to each well.
-
Immediately measure the luminescence using a plate reader (e.g., ViewLux).
-
-
Data Analysis:
-
The raw luminescence data is collected.
-
The percentage of inhibition for each test compound concentration is calculated relative to the controls:
-
0% inhibition is defined by the DMSO (vehicle) wells.
-
100% inhibition is defined by the DPI (positive control) wells.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assay (Optional)
To ensure that the observed inhibition of ROS production is not due to cytotoxicity of the test compounds, a cell viability assay can be performed in parallel.
-
Prepare a separate 384-well plate with cells and compounds as described above.
-
Incubate for the same duration (1 hour at 37°C).
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
A decrease in luminescence indicates a reduction in cell viability. This compound has been shown to be non-cytotoxic at effective concentrations.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting. |
| Inaccurate compound dispensing | Calibrate and validate liquid handling equipment. Use low-evaporation lids. | |
| Low signal-to-background ratio | Low Nox1 activity | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell number per well. |
| Inactive detection reagents | Prepare fresh luminol and HRP solutions. Protect from light. | |
| Edge effects on the plate | Evaporation from outer wells | Use a plate sealer. Do not use the outermost wells for data points. Fill outer wells with buffer. |
| Compound precipitation | Poor solubility of test compounds | Check the solubility of compounds in DMSO and the final assay buffer. |
Conclusion
This document provides a comprehensive guide for utilizing this compound in a cell-based assay to screen for and characterize Nox1 inhibitors. The detailed protocol, along with the supporting information on the Nox1 signaling pathway and data interpretation, offers a robust framework for researchers in academia and industry. The high selectivity and potency of this compound make it an excellent tool for dissecting the intricate roles of Nox1 in health and disease, and for advancing the development of novel therapeutic agents targeting this important enzyme.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Measuring NOX1-Mediated ROS Production Using the Selective Inhibitor ML171: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring Reactive Oxygen Species (ROS) production, specifically downstream of NADPH oxidase 1 (NOX1), using the selective inhibitor ML171. These guidelines are intended for researchers in academia and industry engaged in cell signaling, drug discovery, and oxidative stress research.
Introduction
Reactive oxygen species are critical signaling molecules involved in a myriad of physiological and pathological processes. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven members of the NOX family, NOX1 has been implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders.[1] this compound is a potent and selective small-molecule inhibitor of NOX1, making it an invaluable tool for dissecting the role of NOX1-derived ROS in cellular functions.[1][2] This document outlines detailed protocols for utilizing this compound to accurately measure and quantify NOX1-dependent ROS production in cell-based assays.
Mechanism of Action of this compound
This compound, also known as 2-Acetylphenothiazine, is a cell-permeable compound that specifically inhibits the activity of NOX1.[2][3] It blocks the generation of superoxide (O₂⁻) by NOX1, which is subsequently converted to other ROS molecules like hydrogen peroxide (H₂O₂). Its selectivity for NOX1 over other NOX isoforms and other cellular sources of ROS, such as xanthine oxidase and mitochondria, has been well-documented.[1][4] This specificity allows researchers to attribute observed changes in ROS levels directly to NOX1 activity.
Quantitative Data Summary
The inhibitory potency of this compound against various NOX isoforms is summarized in the table below. This data highlights the selectivity of this compound for NOX1.
| Target Enzyme | IC₅₀ (µM) | Cell System | Reference |
| NOX1 | 0.25 | HEK293-NOX1 recombinant cell system | [5] |
| NOX2 | > 3 | HEK293-NOX2 recombinant cell system | [5] |
| NOX3 | > 3 | HEK293-NOX3 recombinant cell system | [5] |
| NOX4 | > 3 | HEK293-NOX4 recombinant cell system | [5] |
| Xanthine Oxidase | No inhibition | Cell-free assay | [3] |
Experimental Protocols
Two common and robust methods for measuring intracellular ROS levels in conjunction with this compound treatment are provided below: a fluorescence-based assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and a chemiluminescence-based assay using luminol.
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of the fluorescent probe DCFH-DA to measure general intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest (e.g., HT29, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the wells and replace it with the this compound-containing medium or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
DCFH-DA Loading:
-
ROS Stimulation (Optional): If studying stimulated ROS production, remove the DCFH-DA solution, wash once with PBS, and add the stimulus (e.g., growth factor, phorbol ester) in the presence of this compound or vehicle.
-
Fluorescence Measurement:
Protocol 2: Measurement of NOX1-Dependent ROS using a Luminol-Based Chemiluminescence Assay
This protocol is particularly useful for detecting superoxide produced by NOX enzymes. Luminol reacts with ROS, in a reaction catalyzed by horseradish peroxidase (HRP), to produce light.
Materials:
-
Cells of interest (e.g., HT29 cells, which endogenously express NOX1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Luminol sodium salt
-
Horseradish peroxidase (HRP)
-
White, opaque 96-well plates
-
Chemiluminescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at an appropriate density to achieve 80-90% confluency. Incubate overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium.
-
Remove the culture medium and add the this compound-containing medium or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Assay Solution Preparation:
-
Prepare an assay solution containing 100 µM luminol and 20 µg/mL HRP in the appropriate buffer or medium.[9]
-
-
Chemiluminescence Measurement:
-
Remove the treatment medium from the cells.
-
Add 100 µL of the luminol-HRP assay solution to each well.[10]
-
Immediately place the plate in a pre-warmed (37°C) chemiluminescence plate reader.
-
Measure the light output kinetically over a desired period (e.g., 1-2 hours), taking readings every 1-2 minutes.[10]
-
Visualizations
NOX1 Signaling Pathway
The following diagram illustrates the activation of NOX1 and the subsequent generation of ROS, which can be inhibited by this compound.
Caption: NOX1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for ROS Measurement
This diagram outlines the general workflow for measuring ROS production in cells treated with this compound.
Caption: General experimental workflow for measuring ROS production.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 2 from Nox proteins in signal transduction. | Semantic Scholar [semanticscholar.org]
- 3. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ML 171 | CAS 6631-94-3 | this compound | Tocris Bioscience [tocris.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. re-place.be [re-place.be]
- 8. sm.unife.it [sm.unife.it]
- 9. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimal Concentration of ML171 for Colon Cancer Cells: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive set of application notes and protocols has been compiled to guide researchers, scientists, and drug development professionals in determining and utilizing the optimal concentration of ML171, a selective NADPH Oxidase-1 (Nox1) inhibitor, for the treatment of colon cancer cells. This document provides a detailed overview of the compound's mechanism of action, quantitative data on its efficacy, and step-by-step experimental protocols.
This compound has emerged as a potent and specific inhibitor of Nox1, an enzyme implicated in the generation of reactive oxygen species (ROS) that contribute to cancer progression, particularly in colon cancer. By targeting Nox1, this compound effectively blocks the formation of invadopodia, which are cellular structures crucial for cancer cell invasion and metastasis.[1][2][3]
Determining the Optimal Concentration
The optimal concentration of this compound is contingent on the specific experimental objective. The half-maximal inhibitory concentration (IC50) for this compound in terms of ROS generation in HT29 colon cancer cells has been determined to be approximately 0.129 µM .[1][4] For studies focused on inhibiting cancer cell invasion and the formation of invadopodia, concentrations in the nanomolar to low micromolar range are effective. It is noteworthy that this compound is reported to be non-cytotoxic at concentrations that are effective for Nox1 inhibition.[2]
To empower researchers to identify the precise concentration for their unique experimental needs, a series of detailed protocols for key assays are provided below. These include methods for assessing cell viability, apoptosis, and cell cycle progression.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different colon cancer cell line models. This data serves as a valuable reference for designing dose-response experiments.
| Cell Line | Assay | IC50 (µM) | Reference |
| HT29 | ROS Generation | 0.129 | [1][4] |
| HEK293 (Nox1 reconstituted) | ROS Generation | 0.25 |
Mechanism of Action: The Nox1 Signaling Pathway
This compound exerts its anti-cancer effects by specifically inhibiting the Nox1 enzyme, leading to a reduction in ROS production. This disruption of ROS signaling interferes with a cascade of downstream events that promote cancer cell invasion and proliferation. Key components of this pathway include the stabilization of ADAM17 and the subsequent activation of the EGFR-PI3K-AKT signaling axis.[5][6][7] The Ras/Raf pathway and cyclin D1 are also implicated in Nox1-mediated effects on colon cancer cells.[8]
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of this compound and to characterize its effects on colon cancer cells.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of colon cancer cells, which is an indicator of cell viability.
Materials:
-
Colon cancer cells (e.g., HT-29)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated colon cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your positive control cells using a known inducer.
-
Harvest both treated and untreated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated colon cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
ROS Production Assay
This assay measures the intracellular generation of reactive oxygen species.
Materials:
-
Colon cancer cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After treatment with this compound, wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
Invadopodia Formation Assay
This assay visualizes and quantifies the formation of invadopodia, which are indicative of invasive potential.[9][10][11]
Materials:
-
Fluorescently labeled gelatin-coated coverslips
-
Colon cancer cells
-
This compound
-
Fixation and permeabilization buffers
-
Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Prepare fluorescently labeled gelatin-coated coverslips.
-
Seed colon cancer cells onto the gelatin-coated coverslips and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Fix, permeabilize, and stain the cells with phalloidin and DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify invadopodia as areas of gelatin degradation (dark spots) co-localizing with F-actin puncta.
By following these detailed protocols and utilizing the provided quantitative data and signaling pathway information, researchers can effectively determine the optimal concentration of this compound for their specific studies on colon cancer cells and further elucidate its therapeutic potential.
References
- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Nox1 promotes colon cancer cell metastasis via activation of the ADAM17 pathway. | Semantic Scholar [semanticscholar.org]
- 6. Nox1 promotes colon cancer cell metastasis via activation of the ADAM17 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. Protocol for analyzing invadopodia formation and gelatin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML171 in Transfected HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML171, a potent and selective inhibitor of NADPH Oxidase 1 (NOX1), in human embryonic kidney 293 (HEK293) cells transfected with components of the NOX1 system. This document outlines the mechanism of action of this compound, detailed experimental protocols, and expected outcomes, facilitating research into NOX1-mediated signaling pathways and the development of novel therapeutics.
Introduction
This compound, also known as 2-Acetylphenothiazine, is a cell-permeable small molecule that has been identified as a highly selective and reversible inhibitor of NOX1.[1] NOX1 is a member of the NADPH oxidase family of enzymes responsible for the regulated production of reactive oxygen species (ROS).[2] NOX1-dependent ROS generation is implicated in a variety of cellular processes, including cell signaling, growth, and motility, and has been linked to pathological conditions such as cancer and hypertension.[2][3] HEK293 cells are a widely used cell line in biomedical research due to their ease of culture and high transfection efficiency, making them an ideal system for studying the effects of specific genetic and pharmacological interventions.[4] By transfecting HEK293 cells with the necessary components for a functional NOX1 complex, researchers can create a robust model to investigate NOX1 activity and its inhibition by molecules like this compound.[2][5]
Mechanism of Action
This compound selectively inhibits NOX1-dependent ROS production.[6][7] In a reconstituted HEK293 cell system expressing NOX1 and its regulatory subunits, this compound has been shown to block ROS generation with high potency.[3][5] The inhibitory effect of this compound is specific to NOX1, as increasing the overexpression of NOX1 can overcome the inhibition, while overexpression of its regulatory cofactors, NOXA1 and NOXO1, cannot.[5] This specificity makes this compound a valuable tool for dissecting the role of NOX1 in various signaling pathways.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound against various NOX isoforms and other enzymes, as determined in HEK293 cell-based assays.
| Target Enzyme | Cell Line | IC50 (µM) | Reference(s) |
| NOX1 | HEK293 | 0.25 | [1][3][6] |
| NOX2 | HEK293 | 5 | [1][7] |
| NOX3 | HEK293 | 3 | [1][7] |
| NOX4 | HEK293 | 5 | [1][7] |
| Xanthine Oxidase | HEK293 | 5.5 | [1][7] |
Experimental Protocols
This section provides detailed protocols for the culture and transfection of HEK293 cells, and the subsequent treatment with this compound to assess its inhibitory effect on NOX1-mediated ROS production.
Protocol 1: HEK293 Cell Culture and Maintenance
-
Cell Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][8]
-
Cell Culture Conditions: Culture HEK293 cells in a humidified incubator at 37°C with 5% CO2.[2][9]
-
Subculturing: Passage the cells when they reach 80-90% confluency.[9][10] Aspirate the medium, wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach them using a suitable volume of 0.25% Trypsin-EDTA.[9][10] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended density.
Protocol 2: Transfection of HEK293 Cells with NOX1 Components
This protocol describes the co-transfection of HEK293 cells with expression vectors for the components of a functional NOX1 complex: NOX1, NOXO1, NOXA1, and a constitutively active form of Rac1 (Rac1CAQ61L).[2][5]
-
Cell Seeding: The day before transfection, seed 500,000 HEK293 cells per well in a 6-well plate with antibiotic-free complete growth medium.[2] The cells should be 50-80% confluent on the day of transfection.[8]
-
Transfection Reagent Preparation: For each well to be transfected, prepare the following solutions:
-
DNA Solution: In a sterile tube, dilute the expression vectors for pRK5-Myc-NOX1, -NOXO1, -NOXA1, and pRK5-myc-Rac1CAQ61L in a serum-free medium such as Opti-MEM™ I Reduced Serum Medium.[2][8]
-
Lipofectamine Solution: In a separate sterile tube, dilute a suitable transfection reagent like Lipofectamine™ 2000 or Lipofectamine™ LTX according to the manufacturer's instructions in the same serum-free medium.[2][8]
-
-
Complex Formation: Combine the DNA solution with the diluted Lipofectamine™ reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer (typically 20-30 minutes) to allow for the formation of DNA-lipid complexes.[8]
-
Transfection: Add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells. Gently rock the plate to ensure even distribution.[8]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator before proceeding with the this compound treatment and subsequent assays.[2][8]
Protocol 3: this compound Treatment and ROS Production Assay
This protocol details the treatment of transfected HEK293 cells with this compound and the measurement of intracellular ROS levels using a luminol-based chemiluminescence assay.[2]
-
Cell Preparation: 16 hours post-transfection, detach the cells and dispense 50,000 cells in 30 µL of Hank's Balanced Salt Solution (HBSS) into each well of a white 384-well plate.[2]
-
Compound Addition: Add 50 nL of this compound (or other test compounds) dissolved in DMSO to the appropriate wells. For control wells, add DMSO alone. The final concentration of DMSO should be kept low (e.g., 0.1-0.33%).[2][3]
-
Incubation: Incubate the plate for 60 minutes at 37°C.[2][3]
-
ROS Detection: Add 20 µL of a mixture containing luminol and horseradish peroxidase (HRP) to each well.[2][3]
-
Measurement: Immediately quantify the luminescence using a plate luminometer.[2][3] The signal is proportional to the amount of ROS produced.
-
Data Analysis: The reduction in luminescence in this compound-treated wells compared to DMSO-treated wells indicates the inhibition of NOX1 activity.[3]
Visualizations
Signaling Pathway of NOX1 Inhibition by this compound
Caption: NOX1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on NOX1 in transfected HEK293 cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML 171 | CAS:6631-94-3 | Selective NADPH oxidase 1 (NOX1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ML171 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ML171, a selective NADPH oxidase 1 (NOX1) inhibitor, in preclinical models of ischemia-reperfusion injury (IRI). The information is compiled from studies investigating the protective effects of this compound in renal IRI.
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key contributor to IRI is the excessive production of reactive oxygen species (ROS) upon the restoration of blood flow to ischemic tissue. Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are major sources of ROS. This compound is a potent and selective small-molecule inhibitor of NOX1, with an IC50 of 129–156 nM in cell-based assays[1][2][3]. It exhibits significantly lower activity against other NOX isoforms and other cellular sources of ROS, making it a valuable tool for investigating the specific role of NOX1 in pathological processes[2][3][4]. Recent studies have demonstrated the therapeutic potential of this compound in attenuating IRI, particularly in the kidney[1][5][6][7].
Mechanism of Action
In the context of ischemia-reperfusion injury, this compound exerts its protective effects by inhibiting NOX1-dependent ROS production[5]. This inhibition mitigates downstream pathological events, including oxidative stress, apoptosis, and the activation of specific signaling pathways. The primary mechanism involves the attenuation of the ROS-mediated Extracellular Signal-Regulated Kinase (ERK) signaling pathway[1][5][6][7]. By reducing ROS levels, this compound helps to decrease cellular apoptosis in tissues subjected to IRI[5][6].
Signaling Pathway
The signaling cascade implicated in the protective effect of this compound in renal IRI is depicted below. Ischemia-reperfusion leads to the upregulation of NOX1 and NOX4, resulting in increased ROS production. This elevation in ROS activates the ERK signaling pathway, which in turn promotes apoptosis and contributes to tissue injury. This compound selectively inhibits NOX1, thereby disrupting this cascade.
Experimental Data
The efficacy of this compound in mitigating ischemia-reperfusion injury has been quantified in both in vivo and in vitro models.
In Vivo Data: Murine Renal Ischemia-Reperfusion Injury Model
A study utilizing a murine model of renal IRI demonstrated that pretreatment with this compound significantly improved kidney function and reduced markers of tissue damage and apoptosis 24 hours after reperfusion[5].
| Parameter | Control (Sham) | IRI + Vehicle | IRI + this compound (60 mg/kg) | p-value (IRI+Veh vs IRI+this compound) |
| Kidney Function | ||||
| Serum BUN (mg/dL) | ~25 | ~150 | ~75 | < 0.01 |
| Serum Creatinine (mg/dL) | ~0.2 | ~1.5 | ~0.8 | < 0.01 |
| Oxidative Stress & NOX Expression | ||||
| NOX1 mRNA Expression (fold change) | 1 | ~3.5 | ~1.5 | < 0.05 |
| NOX4 mRNA Expression (fold change) | 1 | ~2.5 | ~1.5 | < 0.01 |
| Intracellular H2O2 (fold change) | 1 | ~3 | ~1.5 | < 0.001 |
| Apoptosis Markers | ||||
| Caspase-3 Activity (fold change) | 1 | ~2.5 | ~1.5 | < 0.05 |
| Bcl-2/Bax Ratio | High | Low | Intermediate | < 0.01 |
| TUNEL-positive cells (%) | Low | High | Intermediate | < 0.05 |
| MAPK Signaling | ||||
| p-ERK Expression (fold change) | 1 | ~2.5 | ~1.5 | < 0.05 |
| p-p38 Expression | No significant change | No significant change | No significant change | N/A |
| p-JNK Expression | No significant change | No significant change | No significant change | N/A |
In Vitro Data: H2O2-Induced Oxidative Stress in MDCK Cells
In an in vitro model using Madin-Darby Canine Kidney (MDCK) cells, this compound mitigated hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis[5].
| Parameter | Control | H2O2 (1.4 mM) | H2O2 + this compound (2.5 µM) | p-value (H2O2 vs H2O2+this compound) |
| NOX Expression | ||||
| NOX1 Expression | Baseline | Increased | Reduced | < 0.05 |
| NOX4 Expression | Baseline | Increased | Reduced | < 0.05 |
| Apoptosis Markers | ||||
| Caspase-3 Activity (fold change) | 1 | ~3.5 | ~1.5 | < 0.001 |
| Bcl-2/Bax Ratio | High | Low | Intermediate | < 0.01 |
| TUNEL-positive cells (%) | Low | High | Reduced | < 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Murine Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of renal IRI in mice and the administration of this compound.
Materials:
-
C57BL/6 mice
-
This compound (MedChemExpress)
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% normal saline[5]
-
Isoflurane
-
Microaneurysm clamps
Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice to laboratory conditions.
-
This compound Administration: 24 hours prior to surgery, administer a single intraperitoneal (IP) injection of this compound (60 mg/kg) or vehicle[5]. A toxicity study suggests that a single IP dose of up to 250 mg/kg is safe in mice, with the lethal dose being 500 mg/kg[7].
-
Anesthesia and Surgery: Anesthetize the mice using isoflurane inhalation. Perform a midline laparotomy to expose the renal pedicles.
-
Ischemia: Occlude both renal pedicles with microaneurysm clamps for 30 minutes. Sham-operated animals undergo the same surgical procedure without clamping.
-
Reperfusion: After 30 minutes of ischemia, remove the clamps to allow reperfusion. Close the surgical incision.
-
Post-operative Care: Provide appropriate post-operative care and monitoring.
-
Sample Collection: At 24 hours post-reperfusion, sacrifice the animals. Collect blood for serum analysis (BUN, creatinine) and harvest kidneys for histological, molecular, and biochemical analyses.
In Vitro Model of Oxidative Stress in MDCK Cells
This protocol details the induction of oxidative stress in a kidney cell line and treatment with this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H2O2)
-
This compound
Procedure:
-
Cell Culture: Culture MDCK cells to 80-85% confluency.
-
Serum Starvation: Incubate cells in serum-free media for 24 hours.
-
Pretreatment: Replace the medium with low-serum (0.2% FBS) medium. Pre-treat the cells with this compound (1 µM or 2.5 µM) or vehicle for 1 hour[5].
-
Oxidative Stress Induction: Add H2O2 to a final concentration of 1.4 mM to the this compound-containing medium and incubate for the desired duration (e.g., 1 hour for signaling studies, up to 48 hours for apoptosis assays)[5].
-
Sample Collection and Analysis: Harvest cells for subsequent analyses such as quantitative RT-PCR, Western blotting for protein expression and phosphorylation, and apoptosis assays (caspase-3 activity, TUNEL staining).
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
qRT-PCR system
-
Primers for target genes (e.g., NOX1, NOX4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from kidney tissue or MDCK cells using TRIzol according to the manufacturer's instructions[5].
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit[5].
-
qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers on a real-time PCR system.
-
Data Analysis: Analyze the data using the comparative threshold cycle (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for studying the role of NOX1 in ischemia-reperfusion injury. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of IRI and evaluating the therapeutic potential of NOX1 inhibition. The selective nature of this compound allows for a more precise dissection of NOX1-mediated signaling pathways in this complex pathological process.
References
- 1. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOX1 Inhibition Attenuates Kidney Ischemia-Reperfusion Injury via Inhibition of ROS-Mediated ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOX1 Inhibition Attenuates Kidney Ischemia-Reperfusion Injury via Inhibition of ROS-Mediated ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ML171 Efficacy in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of ML171, a selective NADPH oxidase 1 (NOX1) inhibitor, in the context of diabetes research. The protocols detailed below cover in vitro, ex vivo, and in vivo models to assess the protective effects of this compound on pancreatic β-cells against inflammatory and oxidative stress-induced dysfunction.
Introduction
Diabetes, particularly Type 1 and the progression of Type 2, is characterized by the dysfunction and loss of insulin-producing pancreatic β-cells. A key contributor to this cellular damage is oxidative stress, often initiated by pro-inflammatory cytokines. NADPH oxidase 1 (NOX1) has been identified as a significant source of reactive oxygen species (ROS) in β-cells under inflammatory conditions.[1] this compound is a potent and selective small-molecule inhibitor of NOX1, making it a valuable tool for investigating the role of NOX1 in β-cell pathology and a potential therapeutic candidate for preserving β-cell function.[2][3]
Mechanism of Action: this compound in Pancreatic β-Cells
Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ), are known to be elevated in the islet microenvironment during the development of diabetes.[4][5] These cytokines induce the expression and activation of NOX1 in pancreatic β-cells.[4][5] Activated NOX1 generates superoxide, which contributes to increased intracellular ROS levels. This elevation in ROS leads to β-cell dysfunction, characterized by impaired glucose-stimulated insulin secretion (GSIS) and can ultimately lead to apoptosis.[1][5] this compound selectively inhibits NOX1, thereby blocking this cascade and protecting β-cells from inflammatory damage.[1] Research also suggests a feed-forward loop involving Src-kinase, where ROS can further activate this kinase to promote NOX1 expression, a cycle that can be interrupted by this compound.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative efficacy of this compound and other NOX1 inhibitors in preclinical diabetes models.
Table 1: In Vitro Efficacy of NOX1 Inhibition on ROS Production
| Cell Line | Treatment | Outcome | Result | Reference |
| βTC3 (murine β-cell line) | Inflammatory Cytokines (PIC) | ROS Production | +105% | [1] |
| βTC3 (murine β-cell line) | PIC + this compound/GKT137831 | ROS Production | -78% | [1] |
Table 2: In Vivo Efficacy of this compound in Non-Obese Diabetic (NOD) Mice
| Study Group | Treatment | Duration | Outcome | Result | Reference |
| Control | Vehicle | 4 weeks | Diabetes Incidence at 25 weeks | 19/20 mice diabetic | [1] |
| This compound | 30 mg/kg/day (i.p.) | 4 weeks | Diabetes Incidence at 25 weeks | 5/20 mice non-diabetic | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on ROS Production in Pancreatic β-Cells
This protocol details the measurement of intracellular ROS in a β-cell line (e.g., βTC3 or INS-1E) following exposure to inflammatory cytokines and treatment with this compound.
Materials:
-
β-cell line (e.g., βTC3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pro-inflammatory cytokine cocktail (TNF-α, IL-1β, IFN-γ)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed β-cells into a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and culture overnight.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 30 minutes.
-
Cytokine Stimulation: Add the pro-inflammatory cytokine cocktail to the wells (with and without this compound) and incubate for the desired period (e.g., 24 hours). Include a vehicle control group.
-
H2DCF-DA Loading:
-
Prepare a 20 µM working solution of H2DCF-DA in pre-warmed PBS.
-
Wash the cells once with PBS.
-
Add 100 µL of the H2DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[8]
-
-
Fluorescence Measurement:
Protocol 2: Ex Vivo Assessment of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
This protocol describes the evaluation of this compound's ability to preserve the function of isolated pancreatic islets exposed to inflammatory stress.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Culture medium for islets (e.g., RPMI-1640)
-
Pro-inflammatory cytokine cocktail
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.[11]
-
Acid-ethanol solution (for insulin extraction)
-
Insulin ELISA kit
Procedure:
-
Islet Culture and Treatment:
-
Culture isolated islets overnight.
-
Treat islets with the pro-inflammatory cytokine cocktail with or without this compound for 24-48 hours. Include a vehicle control group.
-
-
GSIS Assay:
-
Hand-pick 10-15 size-matched islets per replicate into a microfuge tube.
-
Pre-incubation: Add 500 µL of low glucose KRBH and incubate for 1 hour at 37°C.[11][12]
-
Basal Secretion: Carefully remove the supernatant and add 500 µL of fresh low glucose KRBH. Incubate for 1 hour at 37°C.[11][12]
-
Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Add 500 µL of high glucose KRBH and incubate for 1 hour at 37°C.[11][12]
-
Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Content:
-
After the GSIS assay, add 500 µL of acid-ethanol to the remaining islets to extract total insulin content.[11]
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants and the insulin content extract using an insulin ELISA kit according to the manufacturer's instructions.
-
The stimulation index can be calculated as the ratio of stimulated insulin secretion to basal insulin secretion.
-
Protocol 3: In Vivo Assessment of this compound in the Non-Obese Diabetic (NOD) Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound in preventing or delaying the onset of autoimmune diabetes in NOD mice.
Materials:
-
Female NOD mice (e.g., from The Jackson Laboratory)
-
This compound
-
Vehicle solution (e.g., PEG200:Cremophor EL:Ethanol:ddH2O in a 7:1:1:1 ratio)[1]
-
Blood glucose meter and test strips
-
Insulin for supportive care if needed
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize female NOD mice for at least one week before the start of the study.
-
Randomly assign mice to a control (vehicle) group and an this compound treatment group (n=20 per group is recommended).[1]
-
-
This compound Administration:
-
Diabetes Monitoring:
-
Histological Analysis (Optional):
-
At the end of the study, or at specified time points, euthanize a subset of mice.
-
Perfuse and fix the pancreas in 10% formalin.
-
Embed the pancreas in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess islet morphology and the extent of immune cell infiltration (insulitis).[1]
-
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for assessing the anti-diabetic efficacy of a compound like this compound.
References
- 1. oatext.com [oatext.com]
- 2. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of pro-inflammatory cytokines, 12-lipoxygenase and NOX-1 in pancreatic islet beta cell dysfunction [escholarship.org]
- 5. Integration of pro-inflammatory cytokines, 12-lipoxygenase and NOX-1 in pancreatic islet beta cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NOX-1 expression in beta cells: a positive feedback loop involving the Src-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOX, NOX Who is There? The Contribution of NADPH Oxidase One to Beta Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Reactive oxygen species assessment protocol v1 [protocols.io]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. NOD mice - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
ML171 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ML171, a potent and selective inhibitor of NADPH Oxidase 1 (Nox1), in in vitro experimental settings. Detailed protocols for key assays and quantitative data on treatment parameters are presented to facilitate experimental design and execution.
Introduction to this compound
This compound, also known as 2-Acetylphenothiazine, is a cell-permeable small molecule that serves as a highly selective inhibitor of Nox1. Nox1 is a member of the NADPH oxidase family of enzymes responsible for the production of reactive oxygen species (ROS).[1][2] Dysregulation of Nox1-mediated ROS production has been implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[1][3] this compound exerts its inhibitory effect by blocking Nox1-dependent ROS generation, making it a valuable tool for investigating the role of Nox1 in cellular signaling and disease.[2] It displays significant selectivity for Nox1 over other Nox isoforms (Nox2, Nox3, and Nox4) and xanthine oxidase.[3][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound in various in vitro applications.
Table 1: IC50 Values of this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| Nox1 Inhibition | HT29 human colon cancer cells | 0.129 µM | [4][5] |
| Nox1 Inhibition | HEK293 cells (recombinant system) | 0.25 µM | [6][7] |
| Nox2 Inhibition | HEK293 cells (recombinant system) | 5 µM | [4][7] |
| Nox3 Inhibition | HEK293 cells (recombinant system) | 3 µM | [4][7] |
| Nox4 Inhibition | HEK293 cells (recombinant system) | 5 µM | [4][7] |
| Xanthine Oxidase Inhibition | Cell-free assay | 5.5 µM | [4][7] |
Table 2: Recommended Treatment Conditions for In Vitro Assays
| Assay | Cell Line | This compound Concentration | Treatment Duration | Reference |
| ROS Production Inhibition | HT29 | 0.1 - 10 µM | 1 hour | [8][9] |
| ROS Production Inhibition | Human Neutrophils | Up to 10 µM | 10 minutes | [9] |
| Invadopodia Formation | DLD1 human colon cancer cells | 10 µM | 1 hour | [7] |
| Extracellular Matrix (ECM) Degradation | DLD1 human colon cancer cells | 10 µM | 1.5 hours | [9] |
| Hypoxia-induced cell permeability | Primary HBMEC | 0.1 µM | 24 hours | |
| Protection against erastin-induced cell death | - | Not specified | Not specified | [3] |
| Nociceptive Sensitization | - | Not specified | Not specified | [10] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation:
-
This compound is soluble in DMSO.[5][6] To prepare a 10 mM stock solution, dissolve 2.41 mg of this compound (MW: 241.31 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Measurement of Intracellular ROS Production
This protocol is adapted from studies measuring Nox1-dependent ROS generation.[8][9]
Materials:
-
Cells of interest (e.g., HT29)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh cell culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 1 hour) at 37°C.
-
If applicable, add a stimulus to induce ROS production.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the ROS indicator (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Normalize the fluorescence readings to a control (e.g., vehicle-treated cells) to determine the percentage of ROS inhibition.
Extracellular Matrix (ECM) Degradation Assay
This protocol is based on the method used to assess the effect of this compound on invadopodia-mediated ECM degradation.[9]
Materials:
-
DLD1 cells or other invasive cancer cell lines
-
This compound
-
Fluorescently labeled gelatin (e.g., FITC-gelatin)
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)
-
DAPI
-
Fluorescence microscope
Protocol:
-
Coat sterile coverslips with FITC-gelatin and place them in a 24-well plate.
-
Seed DLD1 cells onto the coated coverslips and culture for 24 hours.
-
After 2 hours of cell attachment, treat the cells with 10 µM this compound or vehicle control (DMSO) for 1.5 hours.[9]
-
Continue to culture the cells for an additional 24 hours to allow for ECM degradation.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Areas of ECM degradation will appear as dark spots (loss of FITC fluorescence) underneath the cells.
-
Quantify the area of degradation per cell using image analysis software.
Signaling Pathways and Experimental Workflow
Nox1 Signaling Pathway
The following diagram illustrates the activation of Nox1 and its role in downstream signaling, which is inhibited by this compound.
Caption: Nox1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
This diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 171 | CAS:6631-94-3 | Selective NADPH oxidase 1 (NOX1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ugr.es [ugr.es]
- 9. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of ML171 in Inhibiting Invadopodia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invadopodia are actin-rich protrusions extended by cancer cells that are critical for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[1][2][3] The formation and function of these structures are dependent on a complex signaling network, including the production of reactive oxygen species (ROS).[4][5][6] ML171, a potent and selective small-molecule inhibitor of NADPH oxidase 1 (Nox1), has emerged as a valuable tool for studying the role of ROS in invadopodia formation and as a potential therapeutic agent to curtail cancer cell invasion.[4][5][7][8] Nox1-dependent ROS generation is a necessary step for the formation of functional, ECM-degrading invadopodia.[4][5][6] This document provides detailed application notes and experimental protocols for validating the inhibitory effect of this compound on invadopodia.
Mechanism of Action of this compound
This compound, also known as 2-Acetylphenothiazine, is a cell-permeable compound that specifically inhibits the activity of Nox1, an enzyme responsible for generating ROS.[4][8] It exhibits high selectivity for Nox1 over other Nox isoforms (Nox2, Nox3, Nox4) and other ROS-producing enzymes like xanthine oxidase.[4][7] By inhibiting Nox1, this compound effectively reduces the localized ROS production required for the signaling cascades that lead to the assembly and function of invadopodia.[4][9] The inhibitory effect of this compound on invadopodia formation can be reversed by the overexpression of the Nox1 protein, confirming its specific mechanism of action.[4][5][6][9]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| HT29 (Nox1-expressing colon cancer cells) | ROS Generation (CL-assay) | 0.129 | [4][8][9] |
| HEK293-Nox1 (reconstituted system) | ROS Generation | 0.25 | [8] |
| HEK293-Nox2 | ROS Generation | >28 | [4] |
| HEK293-Nox3 | ROS Generation | 14.2 | [4] |
| HEK293-Nox4 | ROS Generation | >28 | [4] |
| Xanthine Oxidase (XO) | Enzyme Activity Assay | >50 | [4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme activity or ROS production.
Table 2: Cellular Effect of this compound on Invadopodia Formation
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| DLD1 (colon cancer cells) | 10 µM this compound (1 hour) | Number of cortactin-positive invadopodia per cell | Significant decrease | [4][7] |
| DLD1 (colon cancer cells) | 10 µM this compound (1 hour) | Number of phalloidin-positive invadopodia per cell | Significant decrease | [4][7] |
| DLD1 (colon cancer cells) | 10 µM this compound (1.5 hours) | ECM (gelatin) degradation | Significant decrease | [4][9] |
Experimental Protocols
Herein are detailed protocols for key experiments to validate the effect of this compound on invadopodia.
Protocol 1: In Vitro Gelatin Degradation Assay
This assay assesses the functional ability of invadopodia to degrade the ECM.
Materials:
-
Fluorescently labeled gelatin (e.g., Oregon Green 488 Conjugate Gelatin)
-
Glass coverslips
-
Poly-L-lysine
-
Glutaraldehyde
-
Culture medium
-
Cancer cell line of interest (e.g., DLD1, MDA-MB-231)
-
This compound (and vehicle control, e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare Fluorescent Gelatin-Coated Coverslips:
-
Coat sterile glass coverslips with 50 µg/mL Poly-L-lysine for 20 minutes at room temperature.[1]
-
Rinse three times with PBS.
-
Fix with 0.5% glutaraldehyde for 10 minutes.[1]
-
Rinse three times with PBS.
-
Invert the coverslips onto droplets of fluorescently labeled gelatin solution and incubate in the dark at room temperature to allow for cross-linking.
-
Wash extensively with PBS to remove unbound gelatin.
-
Quench the remaining glutaraldehyde by incubating with culture medium for at least 30 minutes at 37°C.
-
-
Cell Seeding and Treatment:
-
Fixation and Staining:
-
After the incubation period, fix the cells with 4% PFA for 15-30 minutes at room temperature.[1][4]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Wash three times with PBS.
-
Stain for F-actin using fluorescently labeled phalloidin and for nuclei with DAPI for 1 hour at room temperature.[10]
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides.
-
Visualize the cells using a fluorescence microscope.
-
Areas of gelatin degradation will appear as dark, non-fluorescent spots underneath the cells.
-
Quantify the degradation area per cell using image analysis software (e.g., ImageJ). The percentage of degradation area relative to the total cell area can be calculated.[10]
-
Protocol 2: Immunofluorescence Staining for Invadopodia Markers
This protocol allows for the visualization and quantification of invadopodia structures.
Materials:
-
Cells cultured on glass coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against an invadopodia marker (e.g., rabbit anti-Cortactin)
-
Fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to a fluorescent dye)
-
Fluorescently labeled phalloidin
-
DAPI
-
Mounting medium
-
Confocal or high-resolution fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 1% BSA for 1 hour at room temperature.[1]
-
Incubate with the primary antibody (e.g., anti-cortactin) diluted in blocking buffer overnight at 4°C.[1]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (for F-actin) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips.
-
-
Imaging and Quantification:
Visualizations
Caption: Signaling pathway of this compound-mediated inhibition of invadopodia.
Caption: Workflow for validating the effect of this compound on invadopodia.
References
- 1. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Invadopodia Formation and Matrix Degradation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Figure 6, Compound 1 (this compound) treatment significantly blocks invadopodia formation in DLD1 cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Luminol-Based Chemiluminescence Assay for the Characterization of ML171, a Potent NOX1 Inhibitor
For Research Use Only.
Abstract
This application note provides a detailed protocol for a luminol-based chemiluminescence assay to characterize the activity of ML171, a potent and selective inhibitor of NADPH Oxidase 1 (NOX1).[1][2] The protocol is optimized for a 96-well plate format, making it suitable for medium- to high-throughput screening of NOX1 inhibitors. Additionally, a protocol for a validation assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is included. This document is intended for researchers, scientists, and drug development professionals working on NOX1-related signaling pathways and drug discovery.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The NADPH oxidase (NOX) family of enzymes are major sources of regulated ROS production.[1] Specifically, NOX1 has been implicated in various diseases, including cancer and cardiovascular disorders, making it an attractive therapeutic target.
This compound (2-Acetylphenothiazine) has been identified as a potent and selective small molecule inhibitor of NOX1.[1][2] It effectively blocks NOX1-dependent ROS generation, providing a valuable tool for studying the biological functions of this enzyme.[1] The luminol-based chemiluminescence assay is a highly sensitive method for detecting ROS, particularly superoxide and hydrogen peroxide.[3] In the presence of horseradish peroxidase (HRP), luminol is oxidized by ROS, resulting in the emission of light that can be quantified to determine the extent of ROS production. This application note details a robust and reproducible method to assess the inhibitory activity of this compound on NOX1-mediated ROS production in a cell-based format.
Data Presentation
This compound Inhibitory Activity
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against various NOX isoforms and other enzymes, demonstrating its selectivity for NOX1.
| Target Enzyme | Cell Line/System | IC50 (µM) | Reference |
| NOX1 | HT29 | 0.129 | [4] |
| NOX1 | HEK293 | 0.25 | [2][5] |
| NOX2 | HEK293 | 5 | [2][6] |
| NOX3 | HEK293 | 3 | [2][6] |
| NOX4 | HEK293 | 5 | [2][6] |
| Xanthine Oxidase | Biochemical Assay | 5.5 | [2][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway of NOX1-mediated ROS production and the inhibitory action of this compound.
Caption: NOX1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
I. Luminol-Based Chemiluminescence Assay
This protocol is designed for assessing the inhibitory effect of this compound on NOX1-dependent ROS production in human colon adenocarcinoma HT29 cells, which endogenously express NOX1, or in HEK293 cells overexpressing the NOX1 components.
A. Materials and Reagents
-
HT29 cells (ATCC HTB-38) or HEK293-NOX1 stable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (Tocris, Cayman Chemical, or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Luminol sodium salt
-
Horseradish Peroxidase (HRP), Type VI-A
-
White, opaque 96-well microplates
-
Luminometer
B. Cell Culture
-
Culture HT29 or HEK293-NOX1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
C. Assay Protocol
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed 4 x 10^4 cells per well in a 96-well white, opaque microplate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free DMEM or HBSS) to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only vehicle control.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Chemiluminescence Detection:
-
Prepare a fresh detection reagent by dissolving luminol (final concentration 100-200 µM) and HRP (final concentration 0.2-0.32 units/mL) in an appropriate buffer.[7]
-
Add 100 µL of the detection reagent to each well.
-
Immediately measure the chemiluminescence using a luminometer. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.
-
D. Data Analysis
-
Subtract the background chemiluminescence from wells containing only cells and detection reagent.
-
Normalize the data to the vehicle control (DMSO), which represents 100% ROS production.
-
Plot the normalized chemiluminescence values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
II. DCFDA Validation Assay
This fluorescence-based assay can be used to validate the results obtained from the luminol assay. DCFDA is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.
A. Materials and Reagents
-
All materials from the luminol assay.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
B. Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps C1-C3 from the luminol assay protocol, using a black, clear-bottom 96-well plate.
-
DCFDA Loading:
-
Prepare a 5-10 µM working solution of DCFDA in pre-warmed serum-free medium.
-
After the 1-hour compound incubation, add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Carefully wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
C. Data Analysis
Follow the same data analysis steps as outlined for the luminol assay (Section I.D).
Experimental Workflow Diagrams
Caption: Luminol-Based Chemiluminescence Assay Workflow.
Caption: DCFDA Validation Assay Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Autoxidation of luminol; Contaminated reagents | Prepare fresh reagents; Use high-purity water. |
| Low signal-to-noise ratio | Low ROS production; Insufficient cell number; Inactive HRP | Optimize cell seeding density; Use a known ROS inducer as a positive control; Ensure proper storage and handling of HRP. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure a homogenous cell suspension; Use a multichannel pipette for reagent addition. |
| This compound shows no effect | Incorrect compound concentration; Degraded compound | Verify stock solution concentration; Prepare fresh dilutions; Store this compound stock solution at -20°C or -80°C. |
Conclusion
The luminol-based chemiluminescence assay is a sensitive and reliable method for characterizing the inhibitory activity of this compound on NOX1-mediated ROS production. The provided protocols offer a standardized approach for researchers in academic and industrial settings. The inclusion of a validation assay and troubleshooting guide further enhances the utility of this application note.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: ML171 Solubility and Stability in DMSO
For researchers, scientists, and drug development professionals utilizing the selective NADPH oxidase 1 (NOX1) inhibitor, ML171, this guide provides comprehensive information on its solubility and stability in Dimethyl Sulfoxide (DMSO). Adherence to proper handling and storage protocols is critical for ensuring experimental reproducibility and the integrity of the compound.
This compound Solubility in DMSO
The solubility of this compound in DMSO can vary slightly between different suppliers and batches. Below is a summary of reported solubility data. It is always recommended to consult the certificate of analysis for batch-specific information.
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) | Molecular Weight ( g/mol ) |
| Supplier A | ≥ 64 mg/mL[1][2] | 265.22 mM[1][2] | 241.31[3][4] |
| Supplier B | 50 mg/mL[4][5] | ~207 mM | 241.31[3][4] |
| Supplier C | 48 mg/mL[6] | 198.91 mM[6] | 241.31[3][4] |
| Supplier D | Soluble to 100 mM[3] | 100 mM[3] | 241.31[3][4] |
Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration.[1][2]
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO, what should I do?
A1: Several factors can affect solubility:
-
DMSO Quality: DMSO is highly hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[6] Always use fresh, anhydrous, high-purity DMSO.
-
Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of your specific batch of this compound.
-
Temperature: Gentle warming to 37°C and vortexing or sonication can aid dissolution.[7] However, avoid excessive heat which may degrade the compound.
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What is the cause and how can I resolve it?
A2: Precipitation, particularly after freeze-thaw cycles, is a common issue.
-
Resolubilization: Before use, bring the aliquot to room temperature and vortex thoroughly. Gentle warming (37°C) or sonication can be used to redissolve the precipitate.
-
Prevention: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: How should I store my this compound stock solutions in DMSO for optimal stability?
A3: Proper storage is crucial for maintaining the compound's integrity.
-
Temperature: For long-term storage, -80°C is recommended, which can preserve the solution for up to 2 years.[2][3] For shorter-term storage, -20°C is acceptable for up to 1 year.[2][3] One supplier suggests stability for up to 3 months at -20°C.[4]
-
Light Protection: Store aliquots in amber or light-blocking tubes to protect from light, as phenothiazine compounds can be light-sensitive.
-
Aliquoting: Prepare single-use aliquots to avoid repeated temperature fluctuations and exposure to atmospheric moisture.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. While the powder form may be shipped at ambient temperature, once dissolved, the compound is best stored at low temperatures to minimize degradation.
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Equilibration: Allow the this compound vial and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Diagrams
Caption: Workflow for troubleshooting this compound solubility and stability in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound analog 1 | NADPH Oxidase | 1730-44-5 | Invivochem [invivochem.com]
- 7. ML 171 | CAS:6631-94-3 | Selective NADPH oxidase 1 (NOX1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
ML171 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML171, a potent and selective inhibitor of NADPH oxidase 1 (Nox1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2-Acetylphenothiazine, is a cell-permeable small molecule that selectively inhibits the activity of NADPH oxidase 1 (Nox1).[1][2] Nox1 is an enzyme that generates reactive oxygen species (ROS), which are involved in various cellular signaling pathways. This compound blocks the production of Nox1-dependent ROS.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted and stored at -20°C for up to 3 months.[4] To ensure solubility, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Troubleshooting Guide
Issue 1: No Inhibitory Effect Observed
Possible Cause 1: Low or Absent Nox1 Expression in the Experimental System.
-
Troubleshooting Steps:
-
Verify Nox1 Expression: Confirm that your cell line or tissue model expresses Nox1 at a sufficient level. This can be done using techniques such as Western blotting, qPCR, or immunofluorescence.
-
Select Appropriate Model: If Nox1 expression is low, consider using a cell line known to have high endogenous Nox1 expression (e.g., HT29 colon cancer cells) or a system where Nox1 is overexpressed.[1][5]
-
Rescue Experiment: To confirm that the observed effect is Nox1-dependent, you can perform a rescue experiment by overexpressing Nox1. The inhibitory effect of this compound should be diminished or reversed with increased Nox1 expression.[1][4]
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for Nox1 inhibition is in the nanomolar range (typically 129–250 nM in cell-based assays).[1][2] A concentration range of 0.1 to 10 µM is often used in cellular assays.
-
Incubation Time: A pre-incubation time of 30-60 minutes with this compound before stimulating ROS production is common.[5] Optimize the incubation time for your specific experimental setup.
-
Compound Stability: Ensure the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Possible Cause 3: Issues with the ROS Detection Assay.
-
Troubleshooting Steps:
-
Assay Interference: Some ROS detection reagents can be prone to artifacts. This compound has been shown to interfere with luminol-based chemiluminescence assays in a cell-free system.[6] Consider using a different ROS detection method, such as a fluorescent probe like DCF-DA, to validate your results.[5]
-
High Background Signal: High background ROS levels in your control cells can mask the inhibitory effect of this compound. Optimize cell handling and assay conditions to minimize baseline ROS production.
-
Issue 2: Observed Cytotoxicity or Off-Target Effects
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. While generally not cytotoxic at effective concentrations, high doses may lead to adverse effects.[1][2]
-
Toxicity Studies: Be aware that in vivo studies in mice have shown that high doses of this compound (250-500 mg/kg) can lead to adverse effects, including mortality.[7]
-
Possible Cause 2: Off-Target Inhibition.
-
Troubleshooting Steps:
-
Selectivity Profile: While this compound is highly selective for Nox1, it can inhibit other Nox isoforms (Nox2, Nox3, Nox4) and xanthine oxidase at higher concentrations (IC50 values are typically in the 3-5.5 µM range).[2][8] If your experimental system expresses these other enzymes, consider the potential for off-target effects at high this compound concentrations.
-
Control Experiments: Use appropriate controls to rule out off-target effects. This may include using cell lines with knockouts of other Nox isoforms or using additional, structurally different Nox1 inhibitors to confirm the phenotype.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Cause 1: Variability in Experimental Protocol.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental parameters, including cell density, incubation times, reagent concentrations, and measurement settings, are consistent across experiments.
-
DMSO Control: Always include a vehicle control (DMSO) at the same final concentration as in your this compound-treated samples.
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Steps:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and Nox1 expression can change with prolonged culturing.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Nox1 IC50 | 0.129 - 0.25 µM | HT29, HEK293-Nox1 | [1][2] |
| Nox2 IC50 | ~5 µM | HEK293 | [2] |
| Nox3 IC50 | ~3 µM | HEK293 | [2] |
| Nox4 IC50 | ~5 µM | HEK293 | [2] |
| Xanthine Oxidase IC50 | ~5.5 µM | Cell-free | [2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Prepare this compound Working Solution: Dilute the this compound stock solution (in DMSO) to the desired final concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes for pre-incubation before stimulation, or longer for chronic treatment studies).
-
Downstream Analysis: Proceed with your intended downstream application, such as ROS measurement, protein extraction for Western blotting, or cell viability assays.
Protocol 2: Measurement of Intracellular ROS using DCF-DA
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1.
-
DCF-DA Loading: After the treatment period, add 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to the culture medium to a final concentration of 10 µM.[9]
-
Incubation: Incubate the cells with DCF-DA for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NOX1 Signaling Pathway and Site of this compound Inhibition.
Caption: General Experimental Workflow for Assessing this compound Activity.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NOX1 Inhibitor, this compound [sigmaaldrich.com]
- 5. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
potential off-target effects of ML171
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML171, a potent and selective inhibitor of NADPH Oxidase 1 (NOX1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2-Acetylphenothiazine, is a small molecule inhibitor that selectively targets the NADPH Oxidase 1 (NOX1) enzyme.[1][2] Its primary mechanism of action is the inhibition of NOX1-dependent generation of reactive oxygen species (ROS).[1][2][3] This selective inhibition makes this compound a valuable tool for studying the role of NOX1 in various physiological and pathological processes.[3]
Q2: What is the selectivity profile of this compound against other NOX isoforms and related enzymes?
This compound exhibits high selectivity for NOX1 over other NOX isoforms (NOX2, NOX3, and NOX4) and xanthine oxidase (XO).[3] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, demonstrate this selectivity.
Quantitative Data Summary
| Target Enzyme | IC50 (µM) | Cell System/Assay Condition | Reference |
| NOX1 | 0.129 - 0.25 | HT29 and HEK293 cells | [1][4] |
| NOX2 | >10 | Cell-free and human neutrophils | [5] |
| NOX3 | ~3 | HEK293 cells | [5] |
| NOX4 | ~5 | HEK293 cells | [4] |
| Xanthine Oxidase | ~5.5 | Cell-free assay | [4] |
Q3: What are the known potential off-target effects of this compound?
While generally selective for NOX1, some potential off-target effects of this compound have been reported:
-
G-Protein-Coupled Receptors (GPCRs): Due to its phenothiazine scaffold, a structure common in antipsychotic medications, this compound has been investigated for off-target effects on GPCRs. Studies have indicated some weak inhibition of serotonin and adrenergic receptors, though with high Ki values, suggesting these interactions are significantly less potent than its effect on NOX1.[6]
-
hERG Potassium Channel: Although not extensively documented for this compound specifically, phenothiazine-class compounds are known to have the potential to interact with the hERG potassium channel, which can have implications for cardiac safety. Researchers should consider this possibility in their experimental design.
-
Mitochondrial Respiration: this compound does not appear to inhibit mitochondrial ROS production, suggesting it does not directly interfere with the mitochondrial electron transport chain.[4]
Q4: What in vivo toxicity has been observed with this compound?
A single-dose intraperitoneal (IP) toxicity study in mice revealed the following:
| Dose | Observations | Reference |
| 125 mg/kg | No significant abnormalities observed. | [7][8] |
| 250 mg/kg | Thickening of the anterior lobe edge of the liver, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration. Considered the safe dose in this study. | [7][8] |
| 500 mg/kg | Lethal dose. Mortality was observed in both male and female mice. Similar liver abnormalities as the 250 mg/kg dose were noted in surviving animals. | [7][8] |
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibition of NOX1 activity.
-
Possible Cause 1: Compound Stability and Solubility.
-
Troubleshooting: this compound, like other phenothiazine compounds, can be susceptible to degradation, particularly when exposed to light and air. Prepare fresh stock solutions in a suitable solvent like DMSO and store them protected from light at -20°C or -80°C for long-term storage. When diluting into aqueous assay buffers, be mindful of potential precipitation. Perform a solubility test in your final assay medium to ensure the compound remains in solution throughout the experiment.
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting: this compound has been reported to interfere with certain ROS detection reagents.
-
Luminol-based assays: this compound may directly interact with luminol, leading to a reduction in the chemiluminescent signal that is independent of NOX1 inhibition.
-
Amplex Red-based assays: Interference with the Amplex Red/horseradish peroxidase (HRP) system has been noted.
-
-
Recommendation: When using these assays, include appropriate controls, such as a cell-free system with a known amount of H₂O₂ to assess direct interference. Consider using an alternative ROS detection method, such as electron paramagnetic resonance (EPR) spectroscopy or a different fluorescent probe like carboxy-H2-DCFDA, which has been used successfully with this compound.[2]
-
Issue 2: Unexpected effects on cell viability.
-
Possible Cause 1: Off-target cytotoxicity at high concentrations.
-
Troubleshooting: Although generally considered non-cytotoxic at effective NOX1 inhibitory concentrations,[3][9] high concentrations of this compound may induce off-target effects leading to cell death.
-
Recommendation: Always perform a dose-response curve for cytotoxicity in your specific cell line using a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the optimal non-toxic working concentration range.
-
-
Possible Cause 2: Apoptosis Induction.
-
Troubleshooting: In some contexts, inhibition of NOX1-mediated signaling could indirectly lead to apoptosis.
-
Recommendation: If you observe a decrease in cell viability, consider performing a caspase-3 activity assay to determine if the cells are undergoing apoptosis.
-
Issue 3: Difficulty replicating in vivo efficacy or observing toxicity.
-
Possible Cause 1: Vehicle Formulation and Administration.
-
Troubleshooting: The vehicle used to dissolve and administer this compound can impact its bioavailability and local tolerance. In a reported mouse study, a vehicle of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline was used for intraperitoneal (IP) injection.[10] Ensure your vehicle is appropriate for the route of administration and does not cause adverse effects on its own.
-
-
Possible Cause 2: Species-specific metabolism.
-
Troubleshooting: The metabolism and clearance of this compound may vary between different animal models.
-
Recommendation: If translating findings to a new species, consider performing preliminary pharmacokinetic studies to determine the optimal dosing regimen.
-
Experimental Protocols
1. General Protocol for Measuring NOX1-Dependent ROS Production
This protocol is a general guideline for a luminol-based chemiluminescence assay in a 96-well format.
-
Cell Seeding: Plate cells (e.g., HT-29, which endogenously express NOX1) in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired pretreatment time (e.g., 1 hour) at 37°C.
-
-
ROS Detection:
-
Prepare a detection cocktail containing luminol and horseradish peroxidase (HRP) in a suitable buffer.
-
Add the detection cocktail to each well.
-
Immediately measure the chemiluminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of this compound-treated wells to the vehicle-treated wells.
2. Western Blot Protocol for Assessing ERK1/2 Phosphorylation
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mpbio.com [mpbio.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML171 Incubation Time for Maximum Inhibition
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of ML171, a potent and selective NADPH oxidase 1 (Nox1) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH oxidase 1 (Nox1).[1][2] Its primary mechanism of action is the blockage of Nox1-dependent generation of reactive oxygen species (ROS).[1][2] this compound has demonstrated high selectivity for Nox1 over other Nox isoforms (Nox2, Nox3, Nox4) and xanthine oxidase.[3][4][5]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: Based on published studies, a common starting concentration for this compound in cell-based assays ranges from 0.1 µM to 10 µM.[5] A frequently used incubation time is 1 hour.[5][6] However, the optimal concentration and incubation time are highly dependent on the cell type, experimental conditions, and the specific downstream endpoint being measured.
Q3: How stable is this compound in solution?
A3: this compound is stable in powder form when stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[6] One study has shown that this compound has a half-life of over 48 hours in phosphate-buffered saline (PBS) at room temperature.[3] However, stability may vary in different cell culture media, especially those containing serum.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for Nox1, some studies have reported potential off-target effects. It has been shown to exhibit some inhibitory activity against serotonin and adrenergic receptors, although with much lower affinity than for Nox1.[4] Researchers should consider these potential off-target effects when interpreting their results, especially at higher concentrations or longer incubation times.
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time
This protocol provides a general framework for conducting a time-course experiment to determine the optimal incubation time of this compound for achieving maximum inhibition of Nox1 activity in your specific experimental system.
Objective: To identify the incubation time at which this compound exerts its maximal inhibitory effect on a chosen downstream marker of Nox1 activity.
Materials:
-
Cells expressing Nox1
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Reagents for measuring the downstream endpoint (e.g., ROS detection reagent, antibodies for Western blotting)
-
Multi-well plates (e.g., 96-well or 6-well)
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and will not become confluent by the end of the experiment. Allow cells to adhere and recover overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at a fixed, effective concentration (e.g., 1 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
-
Time-Course Incubation: Incubate the cells for a range of time points. A suggested series of time points is: 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.
-
Endpoint Measurement: At each time point, terminate the experiment and measure the desired downstream marker of Nox1 activity. This could be:
-
Direct ROS measurement: Use a fluorescent or luminescent probe to quantify intracellular or extracellular ROS levels.
-
Western Blotting: Analyze the phosphorylation status or expression level of proteins in the Nox1 signaling pathway (e.g., phosphorylated p38 MAPK, ERK1/2).
-
-
Data Analysis:
-
Normalize the signal from the this compound-treated cells to the vehicle-treated cells at each time point.
-
Plot the percentage of inhibition against the incubation time.
-
The optimal incubation time is the point at which the maximum inhibition is observed and sustained.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound in Various Systems
| Cell Line/System | Target | IC50 Value | Incubation Time | Assay Method |
| HT29 | Nox1 | 0.129 µM | 1 hour | Chemiluminescence ROS assay |
| HEK293 (Nox1 reconstituted) | Nox1 | 0.25 µM | Not specified | Chemiluminescence ROS assay |
| HEK293 | Nox2 | > 10 µM | Not specified | Chemiluminescence ROS assay |
| HEK293 | Nox3 | 3 µM | Not specified | Chemiluminescence ROS assay |
| HEK293 | Nox4 | 5 µM | Not specified | Chemiluminescence ROS assay |
| - | Xanthine Oxidase | 5.5 µM | Not specified | Biochemical assay |
This table summarizes data from multiple sources to provide a comparative overview of this compound's potency.[2][5]
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Simplified Nox1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition observed | Suboptimal incubation time: The incubation may be too short for this compound to exert its effect. | Perform a time-course experiment: Follow Protocol 1 to determine the optimal incubation time for your specific cell line and experimental conditions. |
| This compound concentration is too low: The concentration of this compound may not be sufficient to inhibit Nox1 in your system. | Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration. | |
| This compound degradation: The compound may have degraded due to improper storage or instability in the culture medium. | Use fresh this compound stock: Ensure proper storage of stock solutions at -20°C. Consider the stability of this compound in your specific culture medium, especially for long incubation times. | |
| Low Nox1 expression: The cell line used may have low or no expression of Nox1. | Verify Nox1 expression: Confirm Nox1 expression in your cell line using techniques like Western blotting or qPCR. | |
| Inconsistent results between experiments | Variable cell density: Differences in cell confluency can affect cellular responses to inhibitors. | Standardize cell seeding density: Ensure consistent cell numbers and confluency across all experiments. |
| Inconsistent incubation time or temperature: Variations in experimental parameters can lead to variability in results. | Maintain consistent experimental conditions: Strictly adhere to the optimized incubation time and maintain a constant temperature (37°C) and CO2 level. | |
| Observed cytotoxicity | This compound concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity. | Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or LDH assay) to identify the concentration range at which this compound is toxic to your cells. Use concentrations well below this range for your experiments. |
| Long incubation time: Prolonged exposure to the inhibitor may induce cellular stress and toxicity. | Optimize for the shortest effective incubation time: Based on your time-course experiment, select the shortest incubation time that provides maximum inhibition. | |
| Unexpected phenotype observed | Off-target effects: The observed phenotype may be due to the inhibition of other cellular targets by this compound. | Use the lowest effective concentration: This minimizes the risk of off-target effects. Confirm with a structurally different Nox1 inhibitor: If available, use another selective Nox1 inhibitor to see if it reproduces the same phenotype. Utilize genetic approaches: Use siRNA or CRISPR to knock down Nox1 and verify that the phenotype is indeed Nox1-dependent. |
References
- 1. A predicted structure of NADPH Oxidase 1 identifies key components of ROS generation and strategies for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
ML171 Experimental Artifacts in ROS Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML171 in reactive oxygen species (ROS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1).[1][2][3][4] NOX1 is a member of the NADPH oxidase family of enzymes that generate ROS, which play crucial roles in cellular signaling.[1] this compound blocks the production of ROS specifically from NOX1.[1][2][4]
Q2: How selective is this compound for NOX1 over other NOX isoforms and ROS-generating enzymes?
This compound exhibits significant selectivity for NOX1 over other NOX isoforms (NOX2, NOX3, and NOX4) and other cellular sources of ROS like xanthine oxidase.[1][2][3] Its inhibitory effect on NOX1 is in the nanomolar range, while its effect on other isoforms is in the micromolar range, indicating a high degree of selectivity.[2][3]
Q3: What are the common applications of this compound in research?
This compound is frequently used to investigate the role of NOX1-derived ROS in various physiological and pathological processes, including:
-
Cancer cell invasion and formation of invadopodia.[1]
-
Inflammatory pain and nociceptive sensitization.[5]
-
Oxidative stress-related diseases.[6]
-
Signal transduction pathways mediated by ROS.[5]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Q5: My ROS assay results are inconsistent when using this compound. What could be the cause?
Inconsistent results can stem from several factors:
-
Assay Interference: this compound has been reported to interfere with certain ROS detection reagents. It can act as a peroxidase inhibitor and may interfere with assays that rely on horseradish peroxidase (HRP), such as Amplex Red and some luminol-based assays.
-
Compound Stability: Ensure that the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to variable activity.
-
Cellular Health: The physiological state of your cells can significantly impact ROS production. Ensure consistent cell density, passage number, and growth conditions.
Q6: I am observing a decrease in signal in my control wells (without cells) when this compound is present. Why is this happening?
This is a strong indication of direct interference between this compound and your assay reagents. Some studies have shown that this compound can inhibit the signal in cell-free luminol-based assays. To confirm this, perform a cell-free control experiment with your ROS probe, any necessary enzymes (like HRP), and this compound to see if the signal is quenched.
Q7: I am using a luminol/HRP-based assay to measure ROS. What specific artifacts should I be aware of with this compound?
This compound can directly interfere with luminol-based chemiluminescence. This can lead to a false-positive appearance of ROS inhibition that is not due to a biological effect on NOX1. It is crucial to run a cell-free control to assess the extent of this interference.
Q8: Can I use Amplex Red to measure hydrogen peroxide production in the presence of this compound?
Caution is advised when using Amplex Red assays with this compound. Reports indicate that this compound can interfere with Amplex Red-based detection of H₂O₂. This interference can lead to an underestimation of ROS levels.
Q9: How can I mitigate or control for these experimental artifacts?
-
Use an alternative ROS probe: Consider using a fluorescent probe that does not rely on a peroxidase-based detection mechanism, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Perform cell-free controls: Always test for direct interactions between this compound and your assay components in the absence of cells.
-
Use orthogonal methods: Validate your findings using a different ROS detection method to ensure the observed effects are biological and not an artifact of a specific assay.
-
Include proper controls: Use a known NOX1 activator as a positive control and an inactive structural analog of this compound as a negative control to confirm the specificity of the observed effects.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Target | Assay System | IC₅₀ (μM) | Reference(s) |
| NOX1 | HT29 cells (endogenous) | 0.129 | [1] |
| NOX1 | HEK293 cells (recombinant) | 0.25 | [2][4] |
| NOX2 | Cell-based assay | 5 | [2] |
| NOX3 | Cell-based assay | 3 | [2] |
| NOX4 | Cell-based assay | 5 | [2] |
| Xanthine Oxidase | Cell-based assay | 5.5 | [2] |
Experimental Protocols
Protocol 1: General Cellular ROS Detection using DCFH-DA
This protocol provides a general guideline for measuring intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture media at the desired concentrations.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Include appropriate controls: vehicle control (DMSO), positive control (e.g., a known ROS inducer), and negative control (untreated cells).
-
Incubate for the desired treatment time (e.g., 1-2 hours).
-
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed PBS or serum-free medium immediately before use. Protect from light.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing only PBS/HBSS).
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of NOX1-mediated ROS production.
References
- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
how to prepare ML171 stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the preparation and handling of ML171 stock solutions.
Frequently Asked Questions (FAQs)
??? What is the recommended solvent for preparing this compound stock solutions?
The most highly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[1]
??? What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is reported to be high, though figures vary slightly between suppliers. Below is a summary of reported solubility data.
| Supplier | Reported Solubility in DMSO |
| R&D Systems | Soluble to 100 mM |
| MedChemExpress | ≥ 64 mg/mL (265.22 mM) |
| Selleck Chemicals | 48 mg/mL (198.91 mM) |
| Sigma-Aldrich | 50 mg/mL |
??? How should I properly store the solid compound and prepared stock solutions?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both the powdered form and stock solutions in solvent are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| +4°C | 2 years | |
| Stock Solution | -80°C | Up to 2 years |
| in Solvent | -20°C | 1 to 12 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][3][4]
??? What should I do if this compound does not fully dissolve?
If you observe precipitation or incomplete dissolution, gentle warming of the solution to 37°C and sonication can help facilitate the process.[2][5] Ensure the container is sealed tightly during these steps to prevent solvent evaporation or contamination.
??? Are there any known interferences or special considerations for in-vitro assays?
Yes, it has been reported that this compound may interfere with peroxidase-dependent assays for measuring reactive oxygen species (ROS).[3] Researchers should consider this potential interaction when designing and interpreting experiments that utilize such assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The solubility limit may have been exceeded, or the stock solution was not stored properly. Contamination with water can also lead to precipitation. | Gently warm the solution to 37°C and sonicate to attempt redissolving the compound.[2][5] If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Ensure you are using fresh, anhydrous DMSO.[1] |
| Inconsistent experimental results | This could be due to degradation of the compound. Repeated freeze-thaw cycles can compromise the stability of the stock solution. | Always aliquot stock solutions into single-use vials to avoid repeated temperature changes.[1][3][4] Prepare fresh working solutions from a new aliquot for each experiment. If inconsistent results continue, consider using a freshly prepared stock solution. |
| Difficulty dissolving the powder | The powdered compound may have absorbed moisture, or the solvent quality may be suboptimal. | Use fresh, high-purity, anhydrous DMSO.[1] If dissolution is slow, you can apply gentle warming and sonication.[2][5] Ensure the powder has been stored correctly in a dry environment. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 241.31 g/mol )[5]
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Before you begin, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.41 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A clear, yellow to orange solution should be observed.[5] If needed, gentle warming or sonication can be applied to aid dissolution.[2][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Overcoming Poor Solubility of ML171 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor aqueous solubility of ML171, a potent and selective inhibitor of NADPH oxidase 1 (NOX1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, it is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO at concentrations of 50 mg/mL or higher.[1][4] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: My this compound is not dissolving completely in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. To achieve the desired final concentration in your aqueous experimental medium, you should first prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, refer to the troubleshooting guide below.
Q3: Are there established formulations for in vivo administration of this compound?
A3: Yes, several vehicle formulations have been successfully used for in vivo studies. These typically involve a combination of co-solvents and surfactants to maintain this compound in solution. A commonly cited formulation for intraperitoneal injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5] Another option that has been used is a mixture of 10% DMSO and 90% corn oil.[2]
Q4: What general strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound?
A4: Several formulation strategies can be explored to enhance the bioavailability and solubility of poorly soluble compounds. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[6]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6][8]
-
Lipid-based formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying systems can improve solubility and absorption.[7][9]
-
Nanoparticle formation: Reducing the particle size of the compound can increase its surface area and dissolution rate.[6][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final concentration of DMSO slightly, ensuring it remains within a range compatible with your experimental system.- Decrease the final concentration of this compound.- Consider using a formulation that includes a surfactant like Tween-80 in your final dilution to aid in solubilization.[7] |
| Cloudiness or precipitation in the prepared in vivo formulation | Incomplete dissolution or instability of the formulation. | - Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[2][3]- Prepare the formulation fresh just before administration.[5] |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of this compound. | - Visually inspect your final working solutions for any signs of precipitation before each experiment.- Prepare fresh dilutions from your DMSO stock for each experiment.- Ensure your DMSO stock has been stored properly at -20°C or -80°C to prevent degradation and moisture absorption.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 48 mg/mL (198.91 mM) | [1] |
| DMSO | ≥ 64 mg/mL (265.22 mM) | [2][3] |
| DMSO | 50 mg/mL | [4] |
| DMSO | Soluble to 100 mM |
Table 2: In Vivo Vehicle Formulations for this compound
| Formulation Components | Application | Concentration of this compound | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal injection in mice | ≥ 2.5 mg/mL | [2][5] |
| 10% DMSO, 90% Corn Oil | In vivo administration | ≥ 2.5 mg/mL | [2] |
| 7:1:1:1 PEG200:Cremophor EL:Ethanol:ddH₂O | Intraperitoneal injection in mice | 1.5 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if needed.[3]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Stock solutions are stable for up to 3 months at -20°C.[4]
-
Protocol 2: Preparation of this compound for In Vivo Intraperitoneal Injection
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing the solvents in the following order and proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5]
-
Add the required volume of the this compound DMSO stock to the vehicle to achieve the final desired concentration for injection.
-
Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.
-
Prepare this formulation fresh immediately before administration to the animals.[5]
-
Visualizations
Caption: Signaling pathway of this compound as a selective NOX1 inhibitor.
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 171 | CAS:6631-94-3 | Selective NADPH oxidase 1 (NOX1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. NOX1 Inhibitor, this compound [sigmaaldrich.com]
- 5. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oatext.com [oatext.com]
Technical Support Center: Mitigating ML171 Interference with Amplex Red Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the NOX1 inhibitor, ML171, in conjunction with Amplex Red-based assays for hydrogen peroxide (H₂O₂) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the NADPH oxidase 1 (NOX1) enzyme.[1] It functions by blocking the generation of reactive oxygen species (ROS), primarily superoxide (O₂⁻), which is subsequently converted to hydrogen peroxide (H₂O₂), by the NOX1 complex.[1]
Q2: What is the principle of the Amplex Red assay?
The Amplex Red assay is a widely used method for detecting and quantifying H₂O₂. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[2] The intensity of the fluorescence or absorbance is directly proportional to the amount of H₂O₂ present in the sample.[2]
Q3: Can this compound interfere with the Amplex Red assay?
Yes, there is a potential for interference. This compound belongs to the phenothiazine class of compounds.[3] Phenothiazines can act as alternative substrates for horseradish peroxidase (HRP), the enzyme used in the Amplex Red assay.[3][4] This can lead to competition with the Amplex Red reagent for HRP, potentially resulting in an underestimation of H₂O₂ levels. One study noted that while this compound did not directly affect H₂O₂ detection in a cell-free assay with a direct source of H₂O₂, it did reduce the background fluorescence of Amplex Red alone, suggesting a direct interaction.
Q4: Can the solvent used for this compound (e.g., DMSO) affect the assay?
While DMSO is a common solvent for this compound and is generally compatible with the Amplex Red assay at low final concentrations (typically <1%), it is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound to account for any solvent-related effects on the assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with Amplex Red assays.
| Issue | Potential Cause | Recommended Action |
| Lower than expected H₂O₂ levels in the presence of this compound (even in control experiments without cells) | 1. Direct inhibition of HRP by this compound: this compound may be directly inhibiting the activity of the horseradish peroxidase enzyme. 2. This compound acting as a competing substrate for HRP: As a phenothiazine, this compound can be oxidized by HRP, consuming H₂O₂ in a reaction that does not produce a fluorescent product, thereby competing with the Amplex Red reagent.[3][4] | Run a cell-free control experiment (see Experimental Protocol 1 ) to quantify the extent of interference. If significant interference is observed, consider using a lower concentration of this compound if possible, or use an alternative H₂O₂ detection method. |
| High background fluorescence in all wells, including no-H₂O₂ controls | 1. NADPH interference: If your experimental system contains NADPH (the substrate for NOX1), it can react with HRP to generate superoxide, which then dismutates to H₂O₂.[5][6] This leads to an artificially high background signal. 2. Light-induced auto-oxidation of Amplex Red: Exposure of the Amplex Red reagent to light can cause its auto-oxidation to the fluorescent resorufin, leading to high background.[7] | 1. To mitigate NADPH interference, include superoxide dismutase (SOD) in your reaction mixture. SOD will scavenge the superoxide produced by the NADPH-HRP reaction before it can form H₂O₂.[5] Run a control with and without SOD to confirm this effect (see Experimental Protocol 2 ). 2. Always protect the Amplex Red reagent and your experimental plates from light. Prepare reagents in a dimly lit environment and use black-walled microplates. |
| Inconsistent or non-reproducible results | 1. Variability in this compound interference: The degree of interference may be sensitive to minor variations in reagent concentrations or incubation times. 2. Incomplete mixing of reagents. | Ensure precise and consistent pipetting of all reagents. Thoroughly mix the contents of each well after adding all components. Run technical replicates for all conditions. |
| No inhibitory effect of this compound observed | 1. This compound concentration is too low. 2. NOX1 is not the primary source of H₂O₂ in your experimental system. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your system. 2. Validate the role of NOX1 in H₂O₂ production using an alternative method, such as siRNA-mediated knockdown of NOX1. |
Quantitative Data Summary
The following table provides a hypothetical but representative summary of expected results from control experiments designed to test for this compound and NADPH interference. Actual results may vary depending on the specific experimental conditions.
| Condition | Description | Expected Relative Fluorescence Units (RFU) | Interpretation |
| 1. No H₂O₂, No this compound | Baseline background | 100 | Establishes the baseline fluorescence of the assay components. |
| 2. H₂O₂ Standard, No this compound | Positive control for H₂O₂ detection | 10,000 | Represents the maximum signal in the absence of any inhibitor. |
| 3. H₂O₂ Standard + this compound | Test for direct interference of this compound on the assay | 8,500 | A decrease in RFU compared to Condition 2 suggests direct interference of this compound with the Amplex Red/HRP system. |
| 4. No H₂O₂, No this compound, + NADPH | Test for NADPH-induced background | 1,500 | An increase in RFU compared to Condition 1 indicates H₂O₂ generation from the interaction of NADPH and HRP.[5] |
| 5. No H₂O₂, No this compound, + NADPH + SOD | Control for NADPH interference | 150 | A reduction in RFU back to near baseline levels confirms that the NADPH-induced background is mediated by superoxide.[5] |
| 6. Cells (unstimulated) | Basal H₂O₂ production by cells | 500 | Measures the baseline ROS level in the cellular model. |
| 7. Cells (stimulated) | Stimulated H₂O₂ production | 5,000 | Measures the cellular response to a stimulus known to induce ROS. |
| 8. Cells (stimulated) + this compound | Test of this compound efficacy | 2,000 | A significant decrease in RFU compared to Condition 7 indicates effective inhibition of NOX1-mediated H₂O₂ production. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Determine Direct this compound Interference
This protocol is designed to assess whether this compound directly interferes with the Amplex Red/HRP detection system.
Materials:
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Black 96-well microplate
Procedure:
-
Prepare a working solution of Amplex Red and HRP in the assay buffer according to the manufacturer's instructions.
-
Prepare a standard concentration of H₂O₂ in the assay buffer (e.g., a concentration that gives a mid-range signal in your typical experiments).
-
In the 96-well plate, set up the following conditions in triplicate:
-
Control: H₂O₂ standard + Vehicle
-
Test: H₂O₂ standard + this compound (at the final concentration used in your cellular assays)
-
Blank: Assay buffer + Vehicle
-
-
Add the Amplex Red/HRP working solution to all wells.
-
Incubate the plate, protected from light, for the same duration as your cellular experiments.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Compare the fluorescence signal of the "Test" condition to the "Control" condition after subtracting the "Blank" reading. A significant decrease in the "Test" signal indicates direct interference.
Protocol 2: Assessing and Mitigating NADPH Interference
This protocol helps determine if NADPH is contributing to background H₂O₂ generation in your assay and validates the use of superoxide dismutase (SOD) to mitigate this.
Materials:
-
All materials from Protocol 1
-
NADPH
-
Superoxide Dismutase (SOD)
Procedure:
-
Prepare a working solution of Amplex Red and HRP in the assay buffer.
-
In the 96-well plate, set up the following conditions in triplicate:
-
Baseline: Assay buffer
-
NADPH only: Assay buffer + NADPH (at a concentration relevant to your cellular system)
-
NADPH + SOD: Assay buffer + NADPH + SOD (e.g., 50 U/mL)
-
-
Add the Amplex Red/HRP working solution to all wells.
-
Incubate the plate, protected from light.
-
Measure the fluorescence at several time points (e.g., every 10 minutes for 1 hour).
-
Data Analysis: Compare the fluorescence signals over time. A time-dependent increase in fluorescence in the "NADPH only" condition that is attenuated in the "NADPH + SOD" condition confirms NADPH-dependent superoxide and subsequent H₂O₂ production.
Visualizations
Caption: NOX1 Signaling Pathway and Site of this compound Inhibition.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Phenothiazines are slowly oxidizable substrates of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the molar absorptivities of phenothiazine cation radicals generated by oxidation with hydrogen peroxide/peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Stability and Potential Degradation of ML171
For researchers utilizing the selective NADPH oxidase 1 (NOX1) inhibitor, ML171, ensuring its integrity throughout experimental procedures is critical for obtaining reliable and reproducible results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice to help identify and characterize potential degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory solvents and conditions?
A1: this compound, also known as 2-Acetylphenothiazine, is generally stable under standard laboratory storage conditions. Stock solutions of this compound are reported to be stable for up to 3 months when stored at -20°C.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q2: What are the potential chemical liabilities of the this compound structure that could lead to degradation?
A2: The chemical structure of this compound, a 2-acetylphenothiazine, contains moieties that could be susceptible to degradation under certain conditions. The phenothiazine core is known to be sensitive to oxidation, potentially at the sulfur atom to form a sulfoxide or sulfone. The acetyl group and the aromatic rings may also be subject to metabolic modifications in cellular or in vivo systems.
Q3: How can I determine if my this compound has degraded?
A3: The most reliable method to assess the purity and degradation of your this compound sample is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection. A pure sample will show a single major peak corresponding to this compound. The appearance of additional peaks, particularly after subjecting the compound to stress conditions, is indicative of degradation. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of potential degradation products.
Q4: What conditions might cause this compound to degrade during my experiments?
A4: Several factors in an experimental setup can potentially lead to the degradation of small molecules like this compound. These include:
-
Exposure to strong light: Photodegradation can occur, especially for compounds with aromatic ring systems.
-
Extreme pH: Highly acidic or basic conditions can catalyze hydrolysis or other reactions.
-
Presence of strong oxidizing or reducing agents: The phenothiazine core is susceptible to oxidation.
-
High temperatures: Thermal degradation can occur over extended incubation periods.
-
Enzymatic activity: In cell-based assays or in vivo studies, metabolic enzymes can modify the compound.
Troubleshooting Guide: Investigating this compound Degradation
This guide provides a systematic approach to identifying potential degradation products of this compound using a forced degradation study.
| Problem | Possible Cause | Troubleshooting Steps |
| Variability in experimental results with this compound | The integrity of the this compound stock solution may be compromised. | 1. Prepare a fresh stock solution of this compound from a new vial of powder. 2. Analyze the old and new stock solutions by HPLC to compare their purity profiles. 3. If degradation is observed in the old stock, discard it and use the freshly prepared solution for future experiments. |
| Appearance of unexpected peaks in HPLC analysis of an experimental sample containing this compound | This compound may be degrading under the specific experimental conditions. | 1. Perform a forced degradation study (see detailed protocol below) to intentionally generate degradation products. 2. Compare the retention times of the peaks from the forced degradation study with the unexpected peaks in your experimental sample. 3. If a match is found, this suggests that the corresponding stress condition (e.g., light, pH) is causing degradation in your experiment. |
| Inability to identify the structure of a potential degradation product from mass spectrometry data | The mass of the degradation product may be insufficient for definitive identification, or it could be an isomer of the parent compound. | 1. Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the degradation product. 2. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural clues. 3. If possible, isolate the degradation product using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a series of stress conditions to intentionally degrade this compound and facilitate the identification of its potential degradation products.
Materials:
-
This compound powder
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
LC-MS system (optional, but recommended)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of this compound stock solution to direct UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Thermal Degradation: Incubate 1 mL of this compound stock solution at 80°C for 48 hours.
-
Control Sample: Keep 1 mL of this compound stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
Prior to HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation peaks.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to determine their molecular weights and fragmentation patterns.
-
Visualizing Potential Degradation and Experimental Workflow
To aid in conceptualizing the process, the following diagrams illustrate a hypothetical degradation pathway for this compound and the general workflow for its analysis.
References
Validation & Comparative
A Head-to-Head Comparison of NOX1 Inhibitors: ML171 vs. GKT137831
For researchers, scientists, and drug development professionals, the selective inhibition of NADPH oxidase 1 (NOX1) presents a promising therapeutic avenue for a range of diseases, including cancer, cardiovascular disorders, and neuroinflammatory conditions. Two prominent small molecule inhibitors, ML171 and GKT137831, have emerged as key research tools in dissecting the role of NOX1-mediated reactive oxygen species (ROS) production. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in the selection of the most appropriate inhibitor for specific research needs.
At a Glance: Key Differences
| Feature | This compound (2-Acetylphenothiazine) | GKT137831 (Setanaxib) |
| Primary Target(s) | NOX1 | Dual NOX1/NOX4 |
| Potency (NOX1) | IC50: ~0.129-0.25 µM (cell-based) | Ki: ~110-140 nM (cell-free) |
| Selectivity Profile | Selective for NOX1 over NOX2, NOX3, and NOX4. | Potent against NOX1 and NOX4, with weaker activity against NOX2 and NOX5. |
| Chemical Class | Phenothiazine | Pyrazolopyridine dione |
Quantitative Performance Data
The following tables summarize the inhibitory potency and selectivity of this compound and GKT137831 against various NOX isoforms and other relevant enzymes.
Table 1: Inhibitory Potency against NOX1
| Compound | Assay Type | Cell Line/System | Potency (IC50/Ki) | Reference(s) |
| This compound | Cell-based (Chemiluminescence) | HT29 | 129 nM[1][2] | [1][2] |
| This compound | Cell-based (Chemiluminescence) | HEK293 (recombinant) | 250 nM[1][2][3][4] | [1][2][3][4] |
| GKT137831 | Cell-free (Membrane prep) | Recombinant human NOX1 | 110 ± 30 nM[5][6] | [5][6] |
| GKT137831 | Cell-free (Membrane prep) | Recombinant human NOX1 | 140 nM[7] | [7] |
Table 2: Selectivity Profile
| Compound | Target | Potency (IC50/Ki) | Fold Selectivity vs. NOX1 (approx.) | Reference(s) |
| This compound | NOX2 | 5 µM[2][4][8] | ~20-39x | [2][4][8] |
| NOX3 | 3 µM[2][4][8] | ~12-23x | [2][4][8] | |
| NOX4 | 5 µM[2][4][8] | ~20-39x | [2][4][8] | |
| Xanthine Oxidase | 5.5 µM[2][8] | ~22-43x | [2][8] | |
| GKT137831 | NOX2 | 1750 ± 700 nM[5][6] | ~13-16x | [5][6] |
| NOX4 | 140 ± 40 nM[5][6] | ~1x | [5][6] | |
| NOX5 | 410 ± 100 nM[5][6] | ~3-4x | [5][6] | |
| Xanthine Oxidase | >100 µM[6] | >714x | [6] |
Mechanism of Action and Cellular Effects
This compound is a potent and selective inhibitor of NOX1.[1][2] It has been shown to block NOX1-dependent ROS generation in various cell lines, including the human colon cancer cell line HT29, which endogenously expresses high levels of NOX1.[9] A key finding is that this compound inhibits the formation of invadopodia in cancer cells, which are actin-rich protrusions that mediate extracellular matrix degradation and are crucial for cancer cell invasion.[9]
GKT137831 , also known as Setanaxib, is a dual inhibitor of NOX1 and NOX4.[10] It has demonstrated efficacy in various preclinical models of diseases characterized by oxidative stress and inflammation, such as liver fibrosis, diabetic nephropathy, and cardiovascular disorders.[6] GKT137831 has been shown to modulate several signaling pathways, including those involving Transforming Growth Factor-beta (TGF-β), Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and Mitogen-Activated Protein Kinases (MAPKs).[3][11][12]
Off-Target Effects
This compound belongs to the phenothiazine class of compounds, which are known to interact with various CNS receptors.[6] However, this compound itself has shown marginal activity on other cellular ROS-producing enzymes and receptors, including other NOX isoforms.[9]
GKT137831 has been subjected to extensive off-target pharmacological profiling against a large panel of proteins, including G-protein coupled receptors, kinases, and ion channels, and has demonstrated a high degree of specificity for NOX1 and NOX4.[6][13] It has shown no significant ROS scavenging activity.[6] Clinical trials with GKT137831 have indicated a favorable safety profile and good tolerability in humans.[14]
Experimental Protocols
Cell-Based NOX1 Activity Assay (Luminol Chemiluminescence) for this compound
This protocol is adapted from the methods used for the characterization of this compound.
Objective: To measure the inhibitory effect of this compound on NOX1-dependent ROS production in a cellular context.
Materials:
-
HT29 human colon carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
This compound (and other test compounds) dissolved in DMSO
-
Luminol
-
Horseradish Peroxidase (HRP)
-
384-well white, clear-bottom tissue culture plates
-
Luminometer plate reader
Procedure:
-
Seed HT29 cells in a 384-well plate at a density of 4 x 10^4 cells per well in 30 µL of media.
-
Incubate the cells for 1 hour at 37°C.
-
Add 50 nL of the test compound (e.g., this compound) at various concentrations to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate for 1 hour at 37°C.
-
Add 20 µL of a detection reagent containing luminol (final concentration 200 µM) and HRP (final concentration 0.32 units/mL) to each well.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cell-Free NOX Activity Assay for GKT137831
This protocol is based on the methods used to determine the Ki of GKT137831.
Objective: To determine the direct inhibitory effect of GKT137831 on the enzymatic activity of isolated NOX1.
Materials:
-
Membrane preparations from cells overexpressing human NOX1 and its regulatory subunits.
-
GKT137831 (and other test compounds) dissolved in DMSO.
-
NADPH
-
Amplex Red
-
Horseradish Peroxidase (HRP)
-
Phosphate-buffered saline (PBS)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the membrane preparation containing the NOX1 enzyme complex.
-
Add increasing concentrations of GKT137831 to the wells.
-
To initiate the reaction, add a solution containing NADPH, Amplex Red, and HRP.
-
Immediately measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
-
Calculate the inhibition of NOX1 activity at each concentration of GKT137831 and determine the Ki value.
Signaling Pathways and Experimental Workflows
NOX1 Signaling in Invadopodia Formation
GKT137831 in TGF-β Signaling
Experimental Workflow for Inhibitor Characterization
Conclusion
Both this compound and GKT137831 are valuable tools for investigating the roles of NOX1 in health and disease.
-
This compound is the preferred choice for studies requiring high selectivity for NOX1 over other NOX isoforms. Its demonstrated effect on cancer cell invadopodia makes it particularly relevant for oncology research.
-
GKT137831 is a potent dual inhibitor of NOX1 and NOX4 . Its well-characterized in vivo activity and favorable safety profile make it a strong candidate for translational studies and for investigating diseases where both NOX1 and NOX4 are implicated, such as fibrotic and cardiovascular conditions.
The choice between these two inhibitors will ultimately depend on the specific research question, the biological system under investigation, and the desired selectivity profile. This guide provides the necessary data to make an informed decision for advancing research in the field of NOX-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nox4 inhibitor GKT137831 attenuates hypoxia-induced pulmonary vascular cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aiding and abetting roles of NOX oxidases in cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NOX proteins and ROS generation: role in invadopodia formation and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe Report for NOX1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NADPH Oxidase Inhibitors: ML171 vs. Apocynin and DPI
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NADPH oxidase (NOX) inhibitor ML171 against two widely used, less specific inhibitors, apocynin and diphenyleneiodonium (DPI). The information presented is supported by experimental data to aid in the selection of the appropriate inhibitor for your research needs.
Introduction to NADPH Oxidase Inhibitors
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases are a family of enzymes dedicated to the production of reactive oxygen species (ROS). NOX-derived ROS function as critical second messengers in a multitude of cellular signaling pathways. However, their overproduction is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making NOX enzymes a significant therapeutic target. This guide focuses on a comparative analysis of this compound, a potent and selective NOX1 inhibitor, with the classical, non-selective inhibitors apocynin and DPI.
Mechanism of Action
This compound: this compound (2-Acetylphenothiazine) is a potent and selective small-molecule inhibitor of NADPH oxidase 1 (NOX1).[1][2] It directly targets the NOX1 enzyme, though the precise binding site and mechanism of inhibition are still under investigation.[3] Its selectivity for NOX1 over other NOX isoforms and other ROS-producing enzymes makes it a valuable tool for dissecting the specific roles of NOX1 in cellular processes.[1][4]
Apocynin: Apocynin is a naturally occurring methoxy-substituted catechol that acts as a prodrug.[5][6] Its inhibitory action is dependent on its conversion to the active dimer, diapocynin, a process often requiring peroxidases like myeloperoxidase (MPO).[7][8] The primary mechanism of action is the inhibition of the assembly of the active NOX enzyme complex. Specifically, it is proposed to prevent the translocation of the cytosolic subunit p47phox to the membrane-bound components of the oxidase, a critical step for the activation of isoforms like NOX2.[5][6][7] However, its use as a specific NOX inhibitor is debated, as it can also act as an antioxidant and its activation is cell-type dependent.[6]
Diphenyleneiodonium (DPI): DPI is a potent and irreversible inhibitor of flavoenzymes.[3][9] It acts as a general flavoprotein inhibitor by accepting an electron from the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[10] This action blocks the electron transfer from NADPH to oxygen, thereby inhibiting ROS production by all NOX isoforms.[10] Due to its broad specificity, DPI also inhibits other flavin-containing enzymes, such as nitric oxide synthase (NOS), xanthine oxidase, and components of the mitochondrial electron transport chain, which can lead to off-target effects.[3][10]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, apocynin, and DPI against various NOX isoforms. Lower values indicate higher potency.
| Inhibitor | Target NOX Isoform(s) | IC₅₀ Value (µM) | Reference(s) |
| This compound | NOX1 | 0.129 - 0.25 | [2][4] |
| NOX2 | > 5 - 10 | [1][4] | |
| NOX3 | ~3 | [1][4] | |
| NOX4 | > 5 | [1][4] | |
| Xanthine Oxidase | ~5.5 | [4] | |
| Apocynin | NOX (general) | ~10 (for NOX2) | [11] |
| DPI | Pan-NOX | ~1 - 10 | [11] |
Note: IC₅₀ values can vary depending on the assay system (cell-free, cell-based) and experimental conditions.
Mandatory Visualization
Caption: NOX1 Activation and Inhibition by this compound.
Caption: NOX2 Assembly and Inhibition by Apocynin.
Caption: DPI Mechanism of Flavoprotein Inhibition.
Experimental Protocols
Cell-Based NOX Activity Assay using Luminol Chemiluminescence
This assay measures the production of ROS in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293 cells transfected with NOX1 components, or HT29 cells endogenously expressing NOX1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Luminol.
-
Horseradish peroxidase (HRP).
-
This compound, apocynin, DPI (and vehicle control, e.g., DMSO).
-
384-well white plates.
-
Luminometer.
Procedure:
-
Seed cells in a 384-well white plate and grow to desired confluency.
-
On the day of the assay, replace the culture medium with HBSS.
-
Add the inhibitors (this compound, apocynin, DPI) or vehicle control at various concentrations to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
Prepare a detection reagent by mixing luminol and HRP in HBSS.
-
Add the detection reagent to each well.
-
Immediately measure the chemiluminescence using a luminometer, taking kinetic readings over a period of time (e.g., 30 minutes).
-
Analyze the data to determine the rate of ROS production and calculate the IC₅₀ values for each inhibitor.
Cell-Free NADPH Oxidase Activation Assay
This assay assesses the direct effect of inhibitors on the assembled NOX enzyme complex.
Materials:
-
Membrane and cytosolic fractions from cells expressing the NOX isoform of interest (e.g., neutrophils for NOX2).
-
Recombinant NOX components (e.g., purified NOX2, p47phox, p67phox, Rac1).
-
Assay buffer (e.g., phosphate buffer containing MgCl₂ and EGTA).
-
NADPH.
-
Cytochrome c.
-
This compound, apocynin, DPI (and vehicle control).
-
Spectrophotometer.
Procedure:
-
In a microplate, combine the membrane fraction (or recombinant NOX2), cytosolic fraction (or recombinant regulatory proteins), and the inhibitor or vehicle.
-
Initiate the reaction by adding an activating agent (e.g., arachidonic acid or SDS for the cell-free system).
-
Add NADPH to start the enzymatic reaction.
-
Immediately add cytochrome c.
-
Measure the rate of superoxide dismutase (SOD)-inhibitable cytochrome c reduction by monitoring the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of superoxide production and determine the inhibitory effect of each compound.
fMLP-Stimulated Neutrophil ROS Production Assay
This assay measures NOX2-dependent ROS production in primary immune cells.
Materials:
-
Freshly isolated human neutrophils.
-
HBSS or RPMI 1640 medium.
-
N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Luminol or other suitable ROS probe (e.g., DCFH-DA).
-
This compound, apocynin, DPI (and vehicle control).
-
Luminometer or flow cytometer.
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend the neutrophils in HBSS or RPMI 1640.
-
Pre-incubate the neutrophils with the inhibitors or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the ROS probe (e.g., luminol) to the cell suspension.
-
Stimulate the neutrophils with fMLP to induce a respiratory burst.
-
Immediately measure ROS production using a luminometer (for luminol) or a flow cytometer (for DCFH-DA).
-
Analyze the data to quantify the inhibitory effect of each compound on fMLP-stimulated ROS production.
Conclusion
The choice of a NOX inhibitor should be guided by the specific research question and the experimental system.
-
This compound is the preferred choice for studies specifically investigating the role of NOX1 , due to its high potency and selectivity.[1][4] Its use minimizes the confounding effects of inhibiting other NOX isoforms or other cellular enzymes.
-
Apocynin can be used to study the role of NOX isoforms that require the assembly of cytosolic subunits, such as NOX2 .[5][7] However, researchers should be mindful of its pro-drug nature, its requirement for peroxidases for activation, and its potential antioxidant properties, and include appropriate controls.[6][8]
-
DPI is a potent, broad-spectrum pan-NOX inhibitor .[11] While it can be useful for determining if any NOX isoform is involved in a particular process, its lack of specificity for NOX enzymes necessitates caution in interpreting the results.[3][9] Its off-target effects on other flavoenzymes should always be considered.[10]
For robust and unambiguous results, particularly when implicating a specific NOX isoform, the use of selective inhibitors like this compound, in conjunction with other molecular tools such as gene silencing, is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A predicted structure of NADPH Oxidase 1 identifies key components of ROS generation and strategies for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 2 from Nox proteins in signal transduction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validating the Specificity of ML171 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NADPH oxidase 1 (NOX1) inhibitor, ML171, with alternative compounds. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows to critically evaluate the specificity of this compound in cellular contexts.
Introduction to this compound and the Importance of Specificity
Comparative Analysis of NOX Inhibitors
To contextualize the specificity of this compound, it is essential to compare its activity profile with other known NOX inhibitors. The following table summarizes the inhibitory potency and selectivity of this compound and its alternatives against various NOX isoforms and other cellular enzymes.
| Inhibitor | Primary Target(s) | IC50 / Ki (NOX1) | Selectivity Profile (IC50/Ki for other isoforms) | Key Off-Target Effects |
| This compound | NOX1 | 0.129-0.25 µM (IC50) | NOX2: ~5 µM, NOX3: ~3 µM, NOX4: ~5 µM, Xanthine Oxidase: ~5.5 µM | Weak inhibition of serotonin (5-HT2B, 5-HT2C) and adrenergic (alpha2C) receptors.[1] |
| GKT137831 (Setanaxib) | NOX1/NOX4 | ~110 nM (Ki) | NOX2: ~1750 nM, NOX5: ~410 nM | Minimal off-target activity reported against a broad panel of kinases and other enzymes at 10 µM.[2] |
| VAS2870 | Pan-NOX | ~10 µM (IC50 for NOX1, NOX2, NOX4) | Generally considered a pan-NOX inhibitor with limited isoform selectivity. | May interfere with luminol- and Amplex Red-based ROS detection assays. |
| Diphenyleneiodonium (DPI) | Pan-Flavoprotein | Potent but non-selective | Inhibits all NOX isoforms and other flavoproteins like eNOS and xanthine oxidase. | Broad off-target effects due to its mechanism of inhibiting flavoproteins. |
| Apocynin | NOX2 (pro-drug) | Less effective on NOX1 | Primarily considered a NOX2 inhibitor, but its mechanism and specificity are debated. | Possesses intrinsic antioxidant properties and can have off-target effects on Rho kinases. |
Experimental Protocols for Specificity Validation
Validating the specificity of this compound in a cellular context requires a multi-pronged approach employing various assays. Below are detailed protocols for key experiments.
Cellular Reactive Oxygen Species (ROS) Production Assay using DCFDA
This assay measures the ability of an inhibitor to block intracellular ROS production, a primary function of NOX enzymes.
Materials:
-
Cells of interest (e.g., HT29 colon cancer cells with endogenous NOX1 expression)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a working solution of DCFH-DA in pre-warmed cell culture medium (final concentration typically 10-20 µM).
-
Wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
During the incubation, prepare serial dilutions of this compound and other test compounds in the cell culture medium.
-
After incubation, remove the DCFH-DA solution and wash the cells once with PBS.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction if necessary.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[3] Kinetic readings over time are recommended.
-
Analyze the data to determine the IC50 value for ROS inhibition for each compound.
In Vitro NOX Enzyme Activity Assay (Cell-Free)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific NOX isoform in a reconstituted system, thus eliminating cellular complexity.
Materials:
-
Membrane fractions containing the specific NOX isoform (e.g., from cells overexpressing NOX1)
-
Cytosolic factors required for NOX1 activation (e.g., Rac1, NOXO1, NOXA1)
-
NADPH
-
Detection reagent (e.g., cytochrome c for superoxide detection)
-
Assay buffer
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, membrane fractions, and cytosolic factors.
-
Add serial dilutions of this compound or other inhibitors to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the rate of cytochrome c reduction by monitoring the change in absorbance at 550 nm over time.
-
The rate of superoxide dismutase-inhibitable cytochrome c reduction is used to determine NOX activity.[1]
-
Calculate the IC50 values for each inhibitor against the specific NOX isoform.
Invadopodia Formation and Matrix Degradation Assay
This phenotypic assay assesses the effect of inhibitors on a specific cellular process known to be dependent on NOX1 activity, such as the formation of invadopodia in cancer cells.
Materials:
-
Cancer cell line known to form invadopodia (e.g., DLD1 colon cancer cells)
-
Fluorescently labeled gelatin
-
Coverslips
-
Cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
Phalloidin for F-actin staining
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Coat coverslips with fluorescently labeled gelatin.
-
Seed the cancer cells onto the gelatin-coated coverslips and allow them to adhere.
-
Treat the cells with different concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubate the cells for a sufficient time to allow for invadopodia formation and matrix degradation (typically several hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and stain for F-actin with fluorescently labeled phalloidin and nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify invadopodia formation by counting the number of actin-rich protrusions co-localizing with areas of gelatin degradation (dark spots in the fluorescent gelatin layer).[4]
-
Analyze the data to determine the effect of the inhibitors on invadopodia formation and function.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and the validation of its specificity, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical framework for comparing inhibitors.
Caption: NOX1 Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: Logical Framework for Comparing NOX Inhibitors.
Conclusion
The validation of this compound's specificity is a critical step for its reliable use as a chemical probe to investigate the biology of NOX1. This guide provides a comparative framework, including quantitative data and detailed experimental protocols, to enable researchers to objectively assess its performance against alternative inhibitors. By employing a combination of in vitro, cellular, and phenotypic assays, alongside comprehensive off-target profiling, the specificity of this compound can be rigorously established, leading to more robust and reproducible scientific findings. The provided diagrams offer a visual aid to understand the underlying biological pathways and the experimental logic required for this validation process.
References
- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Analysis of invadopodia formation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of ML171: A Comparative Guide to NOX2 Inhibition
For researchers, scientists, and drug development professionals investigating the role of NADPH oxidase 2 (NOX2) in disease, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of ML171 and other commonly used NOX2 inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound, a phenothiazine derivative, has emerged as a noteworthy inhibitor of the NOX family of enzymes. While it exhibits high potency against NOX1, its effects on NOX2 are also of significant interest to the scientific community. This guide delves into the specifics of this compound's interaction with NOX2 and places it in context with other known inhibitors, offering a clear perspective on its relative efficacy and selectivity.
Comparative Efficacy of NOX2 Inhibitors
The inhibitory potential of this compound against NOX2 has been evaluated in various studies, often in comparison to other well-established inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for this compound and alternative NOX2 inhibitors from cell-based and cell-free assays.
| Compound | NOX2 IC50 (µM) - Cell-Based | NOX2 IC50 (µM) - Cell-Free | Selectivity Profile | Reference |
| This compound | ~5 | ~3-5 | More selective for NOX1 (IC50 ~0.1-0.25 µM) | [1][2][3] |
| VAS2870 | ~0.7 | ~1.1 | Pan-NOX inhibitor | [4][5] |
| GSK2795039 | ~0.53 | ~0.027 (pIC50 6.57) | Selective for NOX2 | [6][7] |
| DPI | ~0.090 | ~0.085 (pIC50 7.07) | Broad-spectrum flavoprotein inhibitor | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and activating stimulus used.
Understanding the Mechanism: The NOX2 Activation Pathway
The activation of NOX2 is a complex process involving the assembly of cytosolic and membrane-bound subunits. Upon stimulation by various agonists, cytosolic components including p47phox, p67phox, p40phox, and the small GTPase Rac translocate to the membrane to associate with the catalytic core, composed of gp91phox (NOX2) and p22phox. This assembly is crucial for the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide. This compound is believed to interfere with this process, although its precise binding site and mechanism of inhibition on NOX2 are still under investigation.
Experimental Protocols for Assessing NOX2 Activity
Accurate evaluation of NOX2 inhibition requires robust and reproducible experimental methods. Below are detailed protocols for commonly employed assays.
Luminol-Based Chemiluminescence Assay for Superoxide Production
This assay measures the light produced from the reaction of luminol with superoxide in the presence of a catalyst, typically horseradish peroxidase (HRP).
Materials:
-
Cells expressing NOX2 (e.g., differentiated HL-60 cells, neutrophils, or transfected HEK293 cells)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Luminol solution (e.g., 5 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)
-
NOX2 activator (e.g., Phorbol 12-myristate 13-acetate (PMA), formyl-Met-Leu-Phe (fMLP))
-
This compound and other inhibitors of interest
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Seed cells in the 96-well plate at an appropriate density.
-
Pre-incubate the cells with the desired concentrations of this compound or other inhibitors for a specified time (e.g., 30-60 minutes) at 37°C.
-
Prepare the assay solution by adding luminol and HRP to HBSS.
-
Add the assay solution to each well.
-
Initiate the reaction by adding the NOX2 activator (e.g., PMA to a final concentration of 100 nM).
-
Immediately measure the chemiluminescence in a luminometer, taking kinetic readings over a period of 30-60 minutes.
-
Calculate the rate of superoxide production and determine the IC50 values for the inhibitors.
Amplex Red Assay for Hydrogen Peroxide Detection
This fluorometric assay detects hydrogen peroxide (H2O2), a stable downstream product of superoxide dismutation.
Materials:
-
Cells expressing NOX2
-
Krebs-Ringer phosphate glucose (KRPG) buffer
-
Amplex Red reagent (e.g., 10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL)
-
NOX2 activator (e.g., PMA)
-
This compound and other inhibitors
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Plate the cells in the 96-well plate.
-
Treat the cells with inhibitors as described in the previous protocol.
-
Prepare the Amplex Red/HRP working solution in KRPG buffer.
-
Add the working solution to each well.
-
Stimulate NOX2 activity with an activator.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader.
-
Generate a standard curve with known concentrations of H2O2 to quantify the amount produced.
Cytochrome c Reduction Assay for Superoxide Measurement
This spectrophotometric assay measures the reduction of cytochrome c by superoxide, which can be monitored by the increase in absorbance at 550 nm.
Materials:
-
Cells expressing NOX2
-
HBSS with calcium and magnesium
-
Cytochrome c from equine heart (e.g., 1 mg/mL solution in HBSS)
-
Superoxide dismutase (SOD) as a control for specificity
-
NOX2 activator
-
This compound and other inhibitors
-
Clear 96-well microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 550 nm
Procedure:
-
Suspend cells in HBSS containing cytochrome c.
-
Add the inhibitors at the desired concentrations and pre-incubate.
-
In parallel wells, add SOD to confirm that the reduction of cytochrome c is superoxide-dependent.
-
Add the NOX2 activator to initiate the reaction.
-
Immediately measure the absorbance at 550 nm at time zero and then at regular intervals for 15-30 minutes.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
Experimental Workflow for Evaluating NOX2 Inhibitors
A systematic workflow is essential for the reliable evaluation of potential NOX2 inhibitors. The following diagram illustrates a typical experimental pipeline, from initial screening to more detailed characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
A Comparative Guide to Small Molecule Inhibitors of NOX1
For Researchers, Scientists, and Drug Development Professionals
The NADPH oxidase 1 (NOX1) enzyme is a critical player in cellular signaling through its production of reactive oxygen species (ROS). Dysregulation of NOX1 activity has been implicated in a range of pathologies, including cancer, cardiovascular diseases, and inflammatory conditions, making it a compelling target for therapeutic intervention.[1][2] This guide provides an objective comparison of alternative small molecule inhibitors of NOX1, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of NOX1 Inhibitors
The following table summarizes the quantitative data for prominent small molecule inhibitors of NOX1, focusing on their potency and selectivity.
| Inhibitor | Target(s) | IC50 (μM) / Ki (nM) for NOX1 | Selectivity Profile (IC50 in μM or Ki in nM for other isoforms) | Cell Models Used |
| ML171 (2-Acetylphenothiazine) | NOX1 | IC50: 0.129 (HT29), 0.25 (HEK293-NOX1)[3][4][5][6] | NOX2: ~5, NOX3: ~3, NOX4: ~5, Xanthine Oxidase: ~5.5[4][7] | HT29, HEK293, DLD1[4][5] |
| GKT137831 (Setanaxib) | NOX1/NOX4 | Ki: 110-140 nM[8][9][10] | NOX2: Ki = 1750 nM, NOX5: Ki = 410 nM[8] | Cell-free assays, various cell lines including hepatic stellate cells and pulmonary artery smooth muscle cells[9][10] |
| GKT771 | NOX1 | Ki: 60 nM | Highly selective over NOX4 (Ki = 4000 nM) and inactive against other NOX isoforms. | CHO cells expressing NOX isoforms.[11] |
| GKT136901 | NOX1/NOX4 | Ki: 160 nM[8] | NOX2: Ki = 1530 nM[8] | Not explicitly stated in the provided context. |
| Celastrol | Pan-NOX (preference for NOX1/2) | IC50: 0.41 μM | NOX2: IC50 = 0.59 μM, NOX4: IC50 = 2.79 μM, NOX5: IC50 = 3.13 μM | Not explicitly stated in the provided context. |
| VAS2870 | Pan-NOX | Not specified for NOX1 | Pan-NOX inhibitor[12] | Not explicitly stated in the provided context. |
| NoxA1ds | NOX1 | IC50: 19 nM (cell-free) | No inhibitory effect on NOX2, NOX4, NOX5, or xanthine oxidase. | Reconstituted, heterologous Nox1 cell-free system. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize NOX1 inhibitors.
Cell-Based NOX1 Activity Assay (Chemiluminescence)
This assay measures the production of ROS in cells endogenously expressing or recombinantly overexpressing NOX1.
-
Principle: The assay relies on a chemiluminescent probe, such as luminol or L-012, which, in the presence of horseradish peroxidase (HRP), emits light upon oxidation by ROS (primarily superoxide and its derivatives). The intensity of the light produced is proportional to the NOX1 activity.
-
Cell Lines:
-
HT29 (Human Colon Carcinoma): These cells endogenously express NOX1 as the primary NOX isoform.[13]
-
HEK293 (Human Embryonic Kidney): These cells are often used for transient transfection to reconstitute the active NOX1 enzyme complex by overexpressing NOX1, its regulatory subunits (NoxO1 and NoxA1), and a constitutively active form of Rac1.[13][14]
-
-
General Protocol:
-
Cell Culture and Treatment: Cells are seeded in a 96-well or 384-well plate and allowed to adhere. They are then treated with various concentrations of the test inhibitor or vehicle control for a specified incubation period (e.g., 1 hour).[14]
-
Assay Cocktail Addition: A reaction mixture containing the chemiluminescent probe (e.g., luminol) and HRP is added to each well.[15]
-
Signal Detection: The chemiluminescence is immediately measured using a luminometer. The signal is typically monitored over time.
-
Data Analysis: The reduction in chemiluminescence in the presence of the inhibitor compared to the vehicle control is used to determine the inhibitory activity and calculate the IC50 value.
-
In Vitro NOX1 Activity Assay (Cell-Free)
This assay assesses the direct effect of inhibitors on the enzymatic activity of NOX1 in a reconstituted system.
-
Principle: Membranes containing the NOX1 enzyme are isolated from cells overexpressing the NOX1 components. The activity is then measured in the presence of NADPH and a detection reagent.
-
General Protocol:
-
Membrane Preparation: Cells overexpressing the NOX1 complex are lysed, and the membrane fraction is isolated by centrifugation.
-
Reaction Setup: The membrane preparation is incubated with the test inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of NADPH.
-
ROS Detection: ROS production is measured using a suitable method, such as the Amplex Red assay, which detects hydrogen peroxide.[16][17][18]
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics in the presence of the inhibitor.
-
Selectivity Assays
To determine the specificity of the inhibitors, their activity is tested against other NOX isoforms and ROS-producing enzymes.
-
Principle: Similar to the NOX1 activity assays, but using cells or membrane preparations expressing other NOX isoforms (NOX2, NOX3, NOX4, etc.) or other enzymes like xanthine oxidase.[15]
-
Procedure: The experimental setup is analogous to the NOX1 assays, with the appropriate cellular or cell-free system for the target enzyme. The IC50 or Ki values obtained for the different targets are then compared to determine the selectivity profile of the inhibitor.
Visualizing NOX1 Signaling and Inhibition
NOX1 Signaling Pathway
The activation of NOX1 is a multi-step process involving the assembly of a protein complex at the cell membrane. Upon stimulation by various agonists, cytosolic regulatory subunits (NoxO1 and NoxA1) and the small GTPase Rac translocate to the membrane-bound catalytic subunit NOX1 and its partner p22phox. This assembly leads to the transfer of electrons from NADPH to molecular oxygen, generating superoxide. The resulting ROS can then modulate various downstream signaling pathways involved in cell proliferation, migration, and inflammation.[19][20]
Caption: Simplified NOX1 signaling pathway.
Experimental Workflow for NOX1 Inhibitor Discovery
The identification and characterization of novel NOX1 inhibitors typically follow a multi-stage workflow, starting with a broad screen and progressively narrowing down to the most promising candidates with detailed characterization.
Caption: Typical workflow for NOX1 inhibitor discovery.
References
- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A predicted structure of NADPH Oxidase 1 identifies key components of ROS generation and strategies for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probe Report for NOX1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Reversing the Inhibitory Effects of ML171 on NOX1 Through Overexpression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interplay between small molecule inhibitors and their protein targets is paramount. This guide provides a comprehensive comparison of the effects of the selective NADPH oxidase 1 (NOX1) inhibitor, ML171, and the reversal of these effects through NOX1 overexpression. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
This compound, also known as 2-Acetylphenothiazine, is a potent and selective inhibitor of NOX1, an enzyme crucial for the production of reactive oxygen species (ROS).[1][2][3] NOX1-dependent ROS generation is implicated in a variety of cellular processes, including cell signaling, growth, and migration.[1][4] Consequently, this compound has been utilized as a chemical probe to investigate the physiological and pathological roles of NOX1. A key characteristic of its mechanism is that its inhibitory effects can be surmounted by increasing the cellular concentration of its target, NOX1.[1][5][6][7]
Comparative Efficacy of this compound
This compound exhibits high selectivity for NOX1 over other NOX isoforms and other ROS-producing enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various targets, demonstrating its specificity for NOX1.
| Target Enzyme | Cell Line/Assay System | IC50 (µM) | Reference |
| NOX1 | HEK293-Nox1 confirmatory assay | 0.25 | [1][2] |
| NOX1 | HT29 cells | 0.129 - 0.156 | [2][3] |
| NOX2 | Cell-based assay | 5 | [2] |
| NOX3 | Cell-based assay | 3 | [2] |
| NOX4 | Cell-based assay | 5 | [2] |
| Xanthine Oxidase | Cell-based assay | 5.5 | [2] |
Reversal of this compound Effects by NOX1 Overexpression
A defining feature of this compound's interaction with NOX1 is the competitive nature of its inhibition, which can be overcome by increasing the expression of the NOX1 protein. This has been experimentally demonstrated in various cell-based assays.
Key Experimental Findings:
-
ROS Generation: In HEK293 cells reconstituted with the components required for NOX1-dependent ROS generation, treatment with this compound effectively blocks ROS production. However, increasing the overexpression of NOX1 in this system can overcome this blockage.[1][5]
-
Extracellular Matrix (ECM) Degradation: In DLD1 human colon cancer cells, this compound treatment significantly reduces the ability of the cells to degrade the ECM, a process dependent on NOX1-mediated ROS production. Importantly, the overexpression of NOX1 can at least partially restore the capacity of these cells to degrade the ECM even in the presence of this compound.[3][7]
This reversal phenomenon provides strong evidence that this compound acts directly and specifically on NOX1.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms at play, the following diagrams illustrate the NOX1 signaling pathway, the inhibitory action of this compound, and the experimental workflow to demonstrate the reversal of this inhibition.
Figure 1: Simplified NOX1 Signaling Pathway. Activation of NOX1 by growth factors leads to the conversion of Rac1-GDP to active Rac1-GTP and the assembly of cytosolic subunits (NOXO1, NOXA1) with the membrane-bound components (NOX1, p22phox), resulting in the production of ROS.
Figure 2: Mechanism of this compound Inhibition. this compound acts as a direct inhibitor of the NOX1 enzyme, thereby blocking the catalytic production of ROS.
Figure 3: Experimental Workflow for Reversal of Inhibition. This diagram outlines the key steps to experimentally validate the reversal of this compound's effects by overexpressing NOX1.
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature. Specific details may need to be optimized for individual laboratory conditions and cell lines.
Cell Culture and Transfection
-
Cell Lines: HEK293T or DLD1 cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For NOX1 overexpression, transfect cells with a mammalian expression vector containing the full-length cDNA for human NOX1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A control group should be transfected with an empty vector. Allow 24-48 hours for protein expression.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Working Concentration: Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 0.1 - 10 µM). A vehicle control group should be treated with an equivalent concentration of DMSO.
-
Incubation: Treat the transfected cells with this compound or vehicle for a specified period (e.g., 1 hour) before proceeding to the assay.
ROS Detection Assay (using DCFDA)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After this compound/vehicle treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 5 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Extracellular Matrix (ECM) Degradation Assay
-
Principle: This assay measures the ability of cells to degrade a fluorescently labeled gelatin matrix.
-
Procedure:
-
Coat glass coverslips with a thin layer of fluorescently labeled gelatin.
-
Seed the transfected cells onto the gelatin-coated coverslips and allow them to adhere.
-
Treat the cells with this compound or vehicle as described above.
-
Incubate for a period sufficient to allow for matrix degradation (e.g., 12-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the areas of gelatin degradation (dark areas where the fluorescent gelatin has been removed) using a fluorescence microscope.
-
Quantify the degradation area per cell using image analysis software.
-
Alternative Approaches and Considerations
While NOX1 overexpression is a direct method to counteract this compound's effects, other strategies to modulate downstream ROS signaling could be considered for comparative studies:
-
Antioxidants: General antioxidants like N-acetylcysteine (NAC) can be used to scavenge ROS and mimic some of the downstream effects of NOX1 inhibition. However, this approach is not specific to the NOX1 pathway.
-
Inhibitors of Downstream Effectors: Targeting specific kinases or transcription factors that are activated by NOX1-derived ROS can provide a more nuanced understanding of the signaling cascade.
It is important to note that while overexpression can reverse the inhibitory effects, the level of overexpression required may lead to non-physiological levels of ROS production, which should be a consideration in the interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Roles of Nox1 and other Nox isoforms in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
ML171: A Comparative Guide to its Cross-Reactivity with NOX Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides an objective comparison of ML171's performance against various NADPH Oxidase (NOX) isoforms, supported by experimental data and detailed protocols.
This compound, a 2-acetylphenothiazine, has emerged as a potent and selective inhibitor of NOX1, an enzyme implicated in various physiological and pathological processes, including cancer and inflammatory diseases.[1][2] Its utility as a chemical probe and potential therapeutic agent hinges on its ability to discriminate between the highly homologous members of the NOX family. This guide delves into the cross-reactivity profile of this compound, offering a clear comparison of its activity against other NOX isoforms.
Quantitative Comparison of this compound Activity Across NOX Isoforms
The inhibitory potency of this compound has been evaluated against several NOX isoforms using various cell-based and cell-free assay systems. The half-maximal inhibitory concentration (IC50) values consistently demonstrate a significant selectivity for NOX1.
| Isoform | Cell System/Assay Condition | IC50 (µM) | Reference |
| NOX1 | HT29 cells (endogenous expression) | 0.129 | [2] |
| NOX1 | HEK293 cells (reconstituted system) | 0.25 | [2][3] |
| NOX2 | HEK293 cells (reconstituted system) | 3 - 5 | |
| NOX3 | HEK293 cells (reconstituted system) | 3 | [2] |
| NOX4 | HEK293 cells (reconstituted system) | 5 | |
| Xanthine Oxidase | Cell-free assay | ~5.5 |
As the data indicates, this compound exhibits a 12 to 20-fold greater potency against NOX1 compared to NOX2, NOX3, and NOX4 in reconstituted HEK293 cell systems.[1] This selectivity is crucial for dissecting the specific roles of NOX1 in complex biological systems.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are summaries of key experimental protocols used to assess the cross-reactivity of this compound.
Cell-Based NOX Activity Assay (HEK293 Reconstituted System)
This assay is fundamental for determining the IC50 values of inhibitors against specific NOX isoforms in a controlled cellular environment.
Objective: To quantify the inhibitory effect of this compound on the production of reactive oxygen species (ROS) by specific NOX isoforms expressed in HEK293 cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. For each NOX isoform (NOX1, NOX2, NOX3, or NOX4), cells are co-transfected with expression plasmids for the catalytic NOX subunit and its required regulatory subunits (e.g., p22phox, NOXO1, NOXA1 for NOX1).
-
Compound Treatment: Transfected cells are seeded in 96-well plates. After allowing for cell attachment, they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
ROS Detection: ROS production is measured using a chemiluminescent or fluorescent probe, such as luminol or Amplex Red. The probe is added to the cells, and the signal is read over time using a plate reader.
-
Data Analysis: The rate of ROS production is calculated for each concentration of this compound. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Free NOX2 Activity Assay
This assay provides insights into the direct interaction of the inhibitor with the NOX enzyme complex, independent of cellular uptake and metabolism.
Objective: To assess the direct inhibitory effect of this compound on the activity of the reconstituted NOX2 enzyme complex.
Methodology:
-
Preparation of Components: Recombinant NOX2 (gp91phox), p22phox, p47phox, p67phox, and Rac1 are purified. Cell membranes containing the NOX2/p22phox flavocytochrome are isolated from a suitable expression system.
-
Assay Reaction: The reaction is initiated by combining the membrane fraction, cytosolic regulatory subunits, GTPγS-loaded Rac1, and NADPH in a reaction buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Superoxide Detection: The production of superoxide is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, monitored spectrophotometrically.
-
Data Analysis: The rate of cytochrome c reduction is determined, and the IC50 value for this compound is calculated.
Invadopodia Formation Assay
This functional assay assesses the impact of NOX1 inhibition on a specific cellular process known to be dependent on NOX1-derived ROS.
Objective: To determine the effect of this compound on the formation of invadopodia, which are actin-rich protrusions involved in extracellular matrix (ECM) degradation by cancer cells.
Methodology:
-
Cell Culture: Human colon cancer cells (e.g., DLD1) are cultured. To enhance invadopodia formation, cells can be transfected with a constitutively active form of Src (SrcYF).
-
Matrix Coating: Coverslips are coated with a fluorescently labeled ECM protein, such as gelatin-FITC.
-
Cell Seeding and Treatment: Cells are seeded onto the coated coverslips and allowed to adhere. They are then treated with this compound, a positive control (e.g., a general NOX inhibitor like DPI), or a vehicle control.
-
Incubation and Fixation: Cells are incubated for a period sufficient for invadopodia formation and ECM degradation (typically several hours). Subsequently, cells are fixed and permeabilized.
-
Staining and Imaging: Cells are stained for F-actin (using phalloidin) to visualize the invadopodia. The coverslips are then imaged using fluorescence microscopy.
-
Quantification: The area of ECM degradation (dark spots in the fluorescent gelatin layer) per cell is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of this compound's activity.
Caption: Simplified NOX1 activation pathway and the inhibitory action of this compound.
The activation of NOX1 is a multi-step process involving the assembly of cytosolic regulatory subunits (NOXO1 and NOXA1) and the membrane-bound catalytic subunit (NOX1) and p22phox, which is triggered by the activation of the small GTPase Rac1.[4] this compound is believed to directly target the NOX1 catalytic subunit, thereby inhibiting the production of reactive oxygen species (ROS) and subsequent downstream signaling events.[3]
Caption: Experimental workflow for characterizing the selectivity of this compound.
The characterization of this compound's selectivity involves a multi-pronged approach. Initial screening in cell-based assays with different NOX isoforms establishes the primary selectivity profile. This is often complemented by cell-free assays to confirm direct enzyme inhibition and functional assays to demonstrate the on-target effect in a relevant biological context.
Off-Target Effects and Other Considerations
While this compound demonstrates significant selectivity for NOX1, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have noted that this compound belongs to the phenothiazine class of compounds, which are known to interact with various receptors. However, this compound showed only weak inhibition of a panel of GPCRs, ion channels, and transporters at concentrations significantly higher than its NOX1 IC50.
Furthermore, the inhibitory effect of this compound on ROS production in DLD1 cells can be rescued by the overexpression of NOX1, providing strong evidence that its primary target is indeed NOX1.[2]
Conclusion
The available experimental data strongly supports the characterization of this compound as a potent and selective inhibitor of NOX1. Its significantly lower potency against other NOX isoforms, such as NOX2, NOX3, and NOX4, makes it a valuable tool for investigating the specific physiological and pathophysiological roles of NOX1. Researchers utilizing this compound should, however, remain mindful of its chemical class and the potential for off-target effects at higher concentrations, ensuring appropriate controls are in place to validate their findings.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Therapeutic Potential of ML171 versus Other NOX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The family of NADPH oxidase (NOX) enzymes has emerged as a critical therapeutic target in a multitude of diseases characterized by oxidative stress, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] These enzymes are dedicated to the production of reactive oxygen species (ROS), which, when overproduced, contribute to cellular damage and disease progression.[1] Consequently, the development of specific NOX inhibitors is a significant area of research. This guide provides an objective comparison of ML171, a potent and selective NOX1 inhibitor, with other notable NOX inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Comparative Performance of NOX Inhibitors
The selection of a suitable NOX inhibitor is contingent on its potency and selectivity for the various NOX isoforms. This compound distinguishes itself as a highly selective inhibitor of NOX1.[2][3] The following table summarizes the quantitative data for this compound and other widely used NOX inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Cell/Assay System | Key Characteristics |
| This compound | NOX1 | 0.129 - 0.25 | HT29 cells, HEK293-NOX1 reconstituted system | Potent and selective for NOX1.[2][3] Marginal activity against NOX2, NOX3, NOX4, and xanthine oxidase.[4] |
| NOX2 | >10 | HEK293 cells | ~20-fold higher IC50 compared to NOX1.[5] | |
| NOX3 | 3 | HEK293 cells | ||
| NOX4 | 5 | HEK293 cells | ||
| Xanthine Oxidase | 5.5 | |||
| GKT137831 | NOX1 | 0.11 | Cell-free assay | Dual inhibitor of NOX1 and NOX4.[5] Well-tolerated in in vivo studies.[6] |
| NOX4 | 0.14 | Cell-free assay | ||
| NOX2 | 1.75 | Cell-free assay | At least 10-fold less potent on NOX2.[5] | |
| NOX5 | 0.41 | Cell-free assay | 3-fold less potent on NOX5.[5] | |
| VAS2870 | Pan-NOX | 10.6 (for NOX2) | Neutrophil cell-free system | Considered a pan-NOX inhibitor, affecting NOX1, NOX2, NOX4, and NOX5.[5] Lacks antioxidant properties and does not inhibit xanthine oxidase.[5] |
| Nox2ds-tat | NOX2 | 0.7 | A peptide-based inhibitor that selectively blocks the interaction between NOX2 and p47phox.[5] Does not inhibit NOX1 or NOX4.[5] |
Mechanism of Action and Therapeutic Potential
This compound: As a 2-acetylphenothiazine derivative, this compound acts as a potent and selective inhibitor of NOX1.[2][3] Its mechanism of action is thought to involve interaction with the NOX1 catalytic subunit.[5] The therapeutic potential of this compound has been demonstrated in various preclinical models. For instance, it has been shown to block the formation of invadopodia in human colon cancer cells, suggesting its utility in cancer therapy.[2][7] Furthermore, this compound has shown anti-nociceptive potential in inflammatory pain models by regulating ROS-mediated ERK1/2 signaling.[8] Studies have also highlighted its protective effects against oxidative injury in different organs.[9]
GKT137831: This pyrazolopyridine derivative is a potent dual inhibitor of NOX1 and NOX4.[5] Its therapeutic potential has been explored in a range of disease models, including those for liver fibrosis, hepatocyte apoptosis, and diabetes-accelerated atherosclerosis.[5] Clinical trials with GKT137831 have demonstrated excellent tolerability and a reduction in markers of chronic inflammation, making it a promising candidate for treating inflammatory and fibrotic diseases.[6]
VAS2870: Identified as a triazolo pyrimidine derivative, VAS2870 is considered a pan-NOX inhibitor.[5] It has been shown to suppress growth factor-mediated ROS generation and vascular smooth muscle cell migration.[5] While its broad-spectrum inhibition may be advantageous in certain disease contexts, the lack of isoform specificity is a key consideration for targeted therapeutic strategies.[5] Interestingly, some studies suggest that VAS compounds may also have NOX-independent antiplatelet effects.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NOX inhibitors. Below are representative protocols for key experiments.
Cell-Based Assay for NOX1 Inhibition
This protocol is adapted from the high-throughput screening method used to identify this compound.[11]
-
Cell Culture: HT29 human colon cancer cells, which endogenously express high levels of NOX1 components, are seeded in 384-well plates.[11]
-
Compound Incubation: The cells are incubated with the test compound (e.g., this compound) at various concentrations.[11]
-
ROS Detection: A cell-permeable luminol probe and horseradish peroxidase are added to the wells.[11]
-
Luminescence Measurement: The production of ROS by NOX1 leads to the oxidation of luminol, generating a chemiluminescent signal that is quantified using a luminometer.[3] A decrease in luminescence indicates inhibition of NOX1 activity.[3]
NOX Isoform Selectivity Assay
To determine the selectivity of an inhibitor, its activity against other NOX isoforms is assessed.[11]
-
Cell Transfection: HEK293 cells are co-transfected with expression vectors for the specific NOX isoform (e.g., NOX2, NOX3, or NOX4) and its required regulatory subunits.[11]
-
Inhibitor Treatment: The transfected cells are treated with the inhibitor at various concentrations.[11]
-
ROS Measurement: Intracellular ROS levels are measured using a chemiluminescence assay with a luminol probe, as described above.[11]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ROS production is calculated for each NOX isoform.[11]
In Vitro Invadopodia Formation Assay
This assay assesses the functional consequence of NOX1 inhibition on cancer cell invasion.[11]
-
Cell Transfection and Plating: Human DLD1 colon cancer cells are transfected with a constitutively active form of Src (SrcYF) to induce invadopodia formation and are then plated on fluorescently labeled gelatin-coated coverslips.[11]
-
Inhibitor Treatment: The cells are treated with the test inhibitor (e.g., this compound), a positive control (e.g., DPI), or a vehicle control (e.g., DMSO).[11]
-
Staining and Visualization: After incubation, the cells are fixed, permeabilized, and stained with phalloidin to visualize actin-rich invadopodia. The degradation of the fluorescent gelatin, indicating invadopodia activity, is observed using epifluorescence microscopy.[11]
-
Quantification: The area of gelatin degradation per cell is quantified to determine the effect of the inhibitor on invadopodia function.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NOX signaling and the workflows for inhibitor assessment can provide greater clarity.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NOX1 Inhibitor, this compound [sigmaaldrich.com]
- 5. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ML171
Researchers and drug development professionals handling ML171, a potent and selective NADPH oxidase 1 (NOX1) inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Chemical and Physical Properties of this compound
Understanding the characteristics of this compound is the first step toward its safe handling and disposal.
| Property | Value |
| Chemical Name | 2-Acetylphenothiazine |
| Synonyms | 2-APT, ML-171, NSC 57951, NSC 169669 |
| CAS Number | 6631-94-3 |
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| Appearance | Dark yellow-orange powder |
| Solubility | Soluble in DMSO (≥ 64 mg/mL); DMF (25 mg/mL); Ethanol (1 mg/mL) |
| Storage | Desiccate at -20°C. Stock solutions are stable for up to 3 months at -20°C. |
Data sourced from multiple chemical suppliers.[5][6][7]
Experimental Protocols: Handling and Preparation of this compound Solutions
While specific disposal experiments are not detailed in publicly available literature, safe handling during experimental use is paramount to minimizing waste and ensuring safety.
Preparation of Stock Solutions:
-
To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as DMSO.[5][6]
-
For example, to create a 10 mM stock solution, dissolve 2.41 mg of this compound in 1 mL of DMSO.
-
Once prepared, it is recommended to aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C for up to one year, or at -80°C for up to two years for maximum stability.[1]
Proper Disposal Workflow for this compound
The following workflow outlines the recommended procedure for the disposal of this compound and its associated waste. This process is designed to comply with general laboratory hazardous waste guidelines.
Step-by-Step Disposal Procedures
-
Identify Waste Streams: Separate this compound waste into three main categories:
-
Unused or Expired Solid this compound: The original powder form of the compound.
-
Contaminated Solid Waste: Items such as personal protective equipment (gloves, lab coats), pipette tips, and empty vials that have come into contact with this compound.
-
Liquid Waste: Unused stock solutions, experimental media containing this compound, and rinsates from cleaning contaminated glassware.
-
-
Segregate and Collect Waste:
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated solid labware, into a clearly labeled, puncture-resistant hazardous solid waste container.
-
Ensure the container is sealed to prevent spillage or aerosolization.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous liquid waste container (e.g., a carboy).
-
Since this compound is typically dissolved in non-halogenated solvents like DMSO, it should be collected in a container designated for non-halogenated organic solvent waste.[8] Do not mix with halogenated solvent waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (2-Acetylphenothiazine)," the solvent (e.g., DMSO), and the approximate concentration.
-
-
-
Storage Prior to Disposal:
-
Store all waste containers in a designated and secure waste accumulation area within the laboratory.
-
Liquid waste containers should be kept in secondary containment to prevent spills.
-
Do not overfill waste containers; leave at least 10% headspace for expansion.[9]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety Office (EHSO) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[10]
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[11]
-
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. ML 171 | CAS:6631-94-3 | Selective NADPH oxidase 1 (NOX1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ML171
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the NOX1 inhibitor, ML171. By adhering to these procedural steps, you can minimize risk and maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or disposable coveralls should be worn. | Prevents skin contact with the compound. Thicker gloves offer better protection. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.[1]
-
Stock solutions, once reconstituted, should be aliquoted and frozen at -20°C and are stable for up to 3 months.[1][2] For longer-term storage of up to two years, -80°C is recommended.[3]
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Contaminated Materials: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed container for hazardous waste.
-
Unused Product: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
